Silver perrhenate, 99% (99.995-Re)
Description
Significance and Interdisciplinary Relevance of Silver Perrhenate (B82622) in Advanced Chemical Science
Silver perrhenate (AgReO₄) is a significant compound in advanced chemical science due to its unique combination of properties derived from the silver(I) cation and the perrhenate anion (ReO₄⁻). Its relevance extends across multiple disciplines, including materials science, catalysis, and inorganic synthesis. The compound's structure is isostructural with the mineral scheelite (CaWO₄), a detail that has been a cornerstone for understanding its physical and chemical behaviors. wikipedia.orgmalta-consolider.com
The interdisciplinary importance of silver perrhenate is highlighted by the growing research into its components. Silver-based materials, particularly silver nanoparticles, are widely investigated for their catalytic, antimicrobial, and electronic applications. mdpi.comeurekalert.org Similarly, perrhenate chemistry is integral to the development of new catalysts and radiopharmaceuticals. wikipedia.org The study of silver perrhenate, therefore, provides a valuable platform for exploring the synergistic effects between silver and rhenium.
Recent computational studies have underscored the potential of silver perrhenate as a wide-gap semiconductor. acs.org First-principles calculations based on density functional theory (DFT) have been employed to investigate its structural, mechanical, electronic, optical, and vibrational properties under pressure. acs.org These theoretical explorations open up possibilities for its application in electronic and optical devices, further broadening its interdisciplinary scope.
Historical Trajectory of Academic Inquiry into Silver Perrhenate Compounds
The academic investigation of silver perrhenate has a history that is closely linked to the discovery and characterization of rhenium itself. Rhenium, discovered in 1925, was one of the last stable elements to be identified. wikipedia.org The early studies on its compounds were foundational to understanding its chemical behavior.
The first structural investigation of silver perrhenate was reported in 1933. malta-consolider.com These early studies established that AgReO₄ is isostructural with scheelite, providing the initial framework for its crystallographic characterization. malta-consolider.com Throughout the mid-20th century, research on silver perrhenate and other perrhenates continued, focusing on their fundamental chemical and physical properties.
A significant aspect of historical research has been the comparison of silver perrhenate with silver perchlorate (B79767) (AgClO₄). While both are silver salts of strong acids, their differing properties, particularly their solubility in various solvents, have been a subject of academic discussion, attributing the differences to the interplay between silver-anion and silver-solvent interactions. researchgate.net These comparative studies have been instrumental in refining the understanding of the coordination chemistry of silver(I) with weakly coordinating anions.
Contemporary Research Landscape and Future Directions in Silver Perrhenate Chemistry
The current research on silver perrhenate is characterized by a blend of advanced experimental techniques and sophisticated theoretical modeling. A notable area of contemporary focus is the behavior of AgReO₄ under extreme conditions. Studies utilizing diamond anvil cells have revealed a first-order phase transition at approximately 13 GPa. researchgate.net Such research provides critical insights into the material's stability and potential for new high-pressure phases with novel properties.
In the realm of synthetic chemistry, silver perrhenate serves as a valuable precursor. For instance, it reacts with trimethylsilyl (B98337) chloride to produce the corresponding silyl (B83357) ester, (CH₃)₃SiOReO₃. wikipedia.org This reaction is indicative of its utility in organometallic synthesis, providing a pathway to new organorhenium compounds, which are often employed as catalysts.
Future research directions for silver perrhenate are promising and diverse. The predicted semiconductor properties, with a bandgap that can be tuned by pressure, suggest potential applications in optoelectronics and sensor technology. acs.org Furthermore, the catalytic potential of silver-rhenium systems remains an area ripe for exploration, potentially leading to the development of novel catalysts for a variety of organic transformations. The ongoing investigation into perrhenate capture for environmental remediation, particularly for its analogue pertechnetate (B1241340), also hints at the potential for developing silver perrhenate-based materials for waste treatment. osti.gov
Data Tables
Physicochemical Properties of Silver Perrhenate
| Property | Value | Reference |
| Chemical Formula | AgReO₄ | wikipedia.org |
| Molar Mass | 358.07 g/mol | wikipedia.orglaboratorynotes.com |
| Appearance | White powder | strem.com |
| Density | 7.05 g/cm³ | wikipedia.org |
| Melting Point | 430 °C (806 °F; 703 K) | wikipedia.org |
| CAS Number | 20654-56-2 | strem.com |
Crystallographic Data of Silver Perrhenate
| Parameter | Value | Reference |
| Crystal System | Tetragonal | malta-consolider.com |
| Space Group | I4₁/a (No. 88) | malta-consolider.com |
| Isostructural with | Scheelite (CaWO₄) | wikipedia.orgmalta-consolider.com |
| a, b (Å) | 5.353 | |
| c (Å) | 11.83 |
Structure
2D Structure
Properties
IUPAC Name |
silver;oxido(trioxo)rhenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.4O.Re/q+1;;;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRISYOCHUNKJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgO4Re | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228461 | |
| Record name | Silver perrhenate (AgReO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-00-1, 20654-56-2 | |
| Record name | Rhenium silver tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver perrhenate (AgReO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium silver tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silver(I) perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Silver Perrhenate
Aqueous Solution-Based Synthesis Approaches for Silver Perrhenate (B82622) Materials
Aqueous synthesis is a common and straightforward method for producing silver perrhenate. This approach typically involves the precipitation of the sparingly soluble AgReO₄ by combining aqueous solutions of a soluble silver salt and a soluble perrhenate salt.
Optimized Conditions and Reagent Stoichiometry in Aqueous Systems
The formation of silver perrhenate in an aqueous medium is typically achieved by reacting a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a perrhenate source like perrhenic acid (HReO₄) or a salt such as ammonium (B1175870) perrhenate (NH₄ReO₄). The general method for preparing perrhenate salts involves the oxidation of rhenium compounds with nitric acid, followed by neutralization to obtain the desired perrhenic acid or salt solution. researchgate.net
The key to producing high-purity silver perrhenate with controlled particle characteristics lies in the careful optimization of reaction parameters. While specific studies on the optimization of AgReO₄ synthesis are not extensively detailed, principles from the synthesis of analogous silver compounds, like silver oxalate (B1200264) and silver nanoparticles, provide a clear framework. nih.govwikipedia.org Critical parameters that require precise control include reagent concentration, stoichiometry, temperature, pH, and the rate of reagent addition. For instance, in the synthesis of silver oxalate nanorods, optimal conditions were identified as a silver ion concentration of 0.001 mol/L, a high reagent addition flow rate (40 mL/min), and a low temperature (0 °C) to control the nanoparticle width. nih.gov Similarly, the synthesis of silver nanoparticles has been optimized for pH (9.45), temperature (49.8 °C), and reaction time (213.2 min) using statistical methods like the Plackett-Burman design. wikipedia.org
Adjusting the pH is also a critical step; in the purification of silver nitrate, silver oxide is added to raise the pH to at least 6.1, which precipitates metal hydroxides and other impurities. nih.gov This highlights the importance of pH in controlling the purity of the final silver salt product. The stoichiometry of the reagents must be carefully balanced to ensure complete precipitation of the silver perrhenate without leaving excess reactants in the solution, which could lead to contamination.
Interactive Table: Key Parameters for Optimizing Aqueous Synthesis of Silver Salts
| Parameter | Influence on Product | Typical Optimized Values (from analogous systems) | Rationale |
| Reagent Concentration | Affects nucleation, particle size, and yield. | 0.001 - 10 mM for silver ions. nih.govwikipedia.org | Lower concentrations often lead to smaller, more uniform particles by controlling the rate of nucleation and growth. |
| Temperature | Influences reaction kinetics and solubility. | 0 °C to 60 °C. nih.govwikipedia.org | Temperature affects the rate of reduction and particle growth; higher temperatures can accelerate the reaction but may lead to larger or less uniform particles. |
| pH | Controls the surface charge of particles and reactant solubility. | pH 6.1 to 9.45. wikipedia.orgnih.gov | pH is crucial for stabilizing nanoparticles and ensuring the desired chemical species are present for the reaction. |
| Rate of Addition | Governs the level of supersaturation and particle size distribution. | 2.5 to 40 mL/min. nih.gov | A controlled, rapid addition can sometimes lead to the formation of smaller, more uniform nanostructures by inducing rapid nucleation. |
| Stirring Speed | Ensures homogeneity of the reaction mixture. | Not specified, but vigorous stirring is common. youtube.com | Proper mixing is vital for uniform particle formation and preventing localized high concentrations of reagents. |
Role of Surfactants and Stabilizers in Controlling Morphology
Surfactants and stabilizing agents are crucial in aqueous synthesis for controlling the morphology, size, and stability of the resulting particles by preventing aggregation. acs.org These molecules function as growth modifiers by adsorbing to the surface of the forming crystals. acs.org While specific applications to silver perrhenate are not widely documented, the principles are directly transferable from extensive research on silver nanoparticles. youtube.comacs.org
Different types of surfactants can be employed:
Ionic Surfactants: Agents like sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium chloride (CTAC) can significantly alter the zeta potential of the particles, enhancing their stability in colloidal suspension. acs.org
Non-ionic Surfactants: Surfactants such as Tween 80 or polymers like polyvinylpyrrolidone (B124986) (PVP) and polyvinyl alcohol (PVA) act as protective agents or capping agents. youtube.comacs.org They create a steric barrier around the particles, preventing them from clumping together and allowing for better control over the final particle size and distribution. youtube.comacs.org The use of these stabilizers was found to be essential for preparing stable silver nanoparticle solutions with a narrow size distribution. youtube.com
Solid-State Synthesis Pathways for Crystalline Silver Perrhenate
Solid-state synthesis offers a solvent-free route to obtaining highly crystalline silver perrhenate. These methods typically involve the direct reaction of solid precursors at elevated temperatures or the use of mechanical energy to induce a chemical reaction.
High-Temperature Solid-State Reactions (e.g., Ag₂O and Re₂O₇)
The high-temperature solid-state reaction is a conventional method for producing complex inorganic materials like silver perrhenate, which is known to be isostructural with scheelite (CaWO₄). acs.org This method generally involves intimately mixing stoichiometric amounts of precursor powders, such as silver(I) oxide (Ag₂O) and rhenium(VII) oxide (Re₂O₇), and heating the mixture at high temperatures for an extended period. The reaction proceeds via solid-state diffusion of ions through the crystal lattices of the reactants.
The general reaction is: Ag₂O (s) + Re₂O₇ (s) → 2 AgReO₄ (s)
Mechanochemical Synthesis Routes
Mechanochemistry has emerged as a green and efficient alternative for the synthesis of solid-state materials, including various silver compounds. nih.gov This technique uses mechanical energy, typically from ball milling, to induce chemical reactions in the solid state, often without any solvent. nih.govamericanelements.com This approach can lead to faster reactions, improved yields, and can even produce compounds that are inaccessible through traditional solution-based methods. chemspider.com
Mechanochemical synthesis of silver nanoparticles has been demonstrated by milling silver nitrate with a reducing agent, such as a plant-based material like lavender. nih.gov The mechanical forces increase the reactivity of the solid components, enabling the reaction to proceed. nih.gov This methodology has been successfully applied to a wide range of inorganic and organometallic compounds and is noted for its ability to control polymorphism and produce nanocrystalline materials. The application of mechanochemistry to silver(I) compounds is an active area of research, suggesting its potential for the direct synthesis of silver perrhenate from its solid precursors (Ag₂O and Re₂O₇). nih.gov
Interactive Table: Features of Mechanochemical Synthesis
| Feature | Description | Advantage |
| Solvent-Free | Reactions are conducted with solid reactants, sometimes with a catalytic amount of liquid (Liquid-Assisted Grinding). chemspider.com | Green chemistry approach, reduces waste and potential for solvent-related side reactions. |
| Energy Input | Mechanical force (e.g., from ball milling) is used to break bonds and promote reaction. | Can lead to reactions at or near room temperature, reducing energy consumption compared to high-temperature methods. |
| Reaction Speed | Reactions are often significantly faster than both solution and conventional solid-state methods. | Increased efficiency and throughput. |
| Product Accessibility | Can produce novel phases or compounds that are unstable or difficult to isolate from solution. chemspider.com | Expands the scope of synthesizable materials. |
| Process Control | Parameters like milling frequency, time, and ball-to-powder ratio control the final product. | Allows for tuning of particle size, crystallinity, and phase. |
Electrochemical Deposition of Silver-Rhenium Alloys and Related Perrhenate Systems
Electrochemical methods provide a powerful means to synthesize silver-rhenium materials, typically as alloys, from solutions containing precursor ions. This technique allows for precise control over the composition and thickness of the deposited material by manipulating electrical parameters.
The electrodeposition of silver-rhenium alloys has been successfully achieved from a dicyanoargentate–perrhenate bath. In this system, smooth, matte deposits of silver-rhenium containing up to 13.5 wt.% rhenium were obtained with high current efficiency (66–98%). The process involves the co-deposition of silver and rhenium onto a cathode from an electrolyte containing complexed silver ions and perrhenate ions (ReO₄⁻). The fundamental step is the electrochemical reduction of perrhenate ions, which can be influenced by the substrate material. nih.gov For instance, on metals that adsorb hydrogen, ReO₄⁻ can be reduced to ReO₂ at potentials more positive than the hydrogen evolution reaction itself. nih.gov
The composition of the electrolyte and the operating conditions are critical for controlling the properties of the deposited alloy. Key components of the plating bath include the silver source (e.g., silver cyanide complex), the rhenium source (e.g., ammonium perrhenate), and supporting electrolytes and additives to control conductivity, pH, and deposit morphology.
Interactive Table: Parameters for Electrodeposition of Ag-Re Alloys
| Parameter | Range/Value | Effect on Deposit | Source |
| Electrolyte Composition | Dicyanoargentate–perrhenate bath with borate–phosphate–carbonate | Determines the species available for deposition and their complexation state. | |
| Rhenium Source | Ammonium Perrhenate (NH₄ReO₄) | Provides the perrhenate ions for co-deposition with silver. | |
| Current Density (j) | 2.5–6 mA cm⁻² | Influences the deposition rate, alloy composition, and morphology. | |
| Temperature (t) | 19–33 °C | Affects reaction kinetics, diffusion rates, and current efficiency. | |
| Resulting Re Content | 0.15 to 13.5 wt. % | Varies with current density and bath composition. | |
| Current Efficiency | 66–98% | High efficiency indicates that most of the charge passed contributes to alloy deposition. | |
| Deposit Thickness | 2.0 to 13.7 μm | Controlled by the duration of the electrolysis and the current density. |
Dicyanoargentate-Perrhenate Bath Compositions and Parameters
The electrodeposition of silver-rhenium (Ag-Re) coatings is achieved using a dicyanoargentate-perrhenate bath. mdpi.comvu.lt A foundational electrolyte for this process is a borate-phosphate-carbonate silver-plating solution, which provides a stable and buffered medium. mdpi.comvu.lt The key components for the co-deposition are potassium dicyanoargentate (KAg(CN)₂) as the silver source and ammonium perrhenate (NH₄ReO₄) as the source of rhenium. mdpi.com
The composition of the electrolyte, particularly the ratio of silver to perrhenate ions, is a critical parameter influencing the final coating. mdpi.com Experimental baths have been formulated with varying concentrations to study this effect. For instance, a constant silver concentration (from KAg(CN)₂) of 20 g/L has been used while varying the perrhenate concentration. mdpi.com The molar ratio of [Ag⁺] to [ReO₄⁻] has been explored in ranges from 10:1 down to 1:10. mdpi.com The introduction of ammonium perrhenate into the silvering electrolyte shifts the stationary potential of the silver electrode to the cathodic side. mdpi.com For example, adding 0.011 M of NH₄ReO₄ can cause a shift of 222 mV. mdpi.com
Stable electrochemical synthesis of Ag-Re coatings with a predetermined composition of 0.7–1.5 wt.% Re, suitable for applications in power electronics, is achieved by deposition from a silver-rich bath at current densities of 2.5–6 mA cm⁻² and a temperature range of 19–33 °C. vu.lt
Table 1: Example Compositions of Dicyanoargentate-Perrhenate Baths
| Bath ID | KAg(CN)₂ (g/L) | NH₄ReO₄ (g/L) | [Ag⁺]:[ReO₄⁻] Ratio (approx.) |
|---|---|---|---|
| Bath 2 | 20 | 3 | 10:1 |
| Bath 5 | 20 | 15 | 2:1 |
| Bath 8 | 10 | 15 | 1:1.5 |
| Bath 9 | 2 | 15 | 1:10 |
This table is generated based on data from research on Ag-Re coating electrodeposition. mdpi.com
Influence of Surfactant Additives on Electrochemical Processes
Surfactant additives play a crucial role in modifying the electrochemical deposition process and the resulting coating characteristics in dicyanoargentate-perrhenate electrolytes. mdpi.comvu.lt The addition of surfactants can affect the electrolyte's properties and the performance of the electrodes. researchgate.net
In the context of Ag-Re electrodeposition, ethanolamines have been studied for their influence. mdpi.comvu.lt Monoethanolamine (MEA) is noted for its process-activating properties and is recommended as a surfactant in the dicyanoargentate-perrhenate electrolyte. mdpi.comvu.lt Conversely, the use of triethanolamine (B1662121) (TEA) can lead to the formation of coatings that are akin to a silver matrix doped with smaller mass fractions of rhenium. mdpi.comvu.lt The choice of surfactant can thus be leveraged to tailor the properties of the electrodeposited Ag-Re coatings for specific functional applications. mdpi.com
Characterization of Electrodeposited Ag-Re Coatings
Ag-Re coatings produced from dicyanoargentate-perrhenate baths exhibit distinct physical and structural properties. mdpi.comvu.lt These coatings are typically silver-white, matte, smooth, and demonstrate good adhesion to the substrate, such as copper. mdpi.comvu.lt The thickness of these deposits can range from 2.0 to 13.7 µm, with a rhenium content varying from 0.15 to 13.5 wt.%. mdpi.comvu.lt
Structurally, all the electrodeposited Ag-Re coatings are nanocrystalline, with crystal sizes (τ) reported to be in the range of 28.5–35 nm. mdpi.comvu.lt Characterization using X-ray diffraction (XRD) reveals that for deposits containing less than 10 wt.% rhenium, the diffraction patterns show peaks characteristic of silver. mdpi.comvu.lt For coatings with higher rhenium content, additional peaks appear, which are likely attributable to oxides of Re(VII) and Re(VI). mdpi.comvu.lt
The mechanical properties, such as microhardness (Hv), are directly influenced by the nanocrystalline structure. mdpi.comvu.lt A linear relationship between microhardness and the inverse square root of the grain size (τ⁻¹/²), consistent with the Hall-Petch relation, has been observed. mdpi.comvu.lt This indicates that the grain boundaries play a significant role in determining the mechanical strength of the coatings. mdpi.comvu.lt Scanning electron microscopy (SEM) analysis shows that the surface morphology is influenced by parameters like current density and stirring, with lower current densities generally producing a more uniform and finer crystalline structure. mdpi.com
Silver Perrhenate as a Precursor in Organometallic Rhenium Chemistry
Organorhenium chemistry involves compounds with rhenium-carbon bonds, which are often synthesized from perrhenate salts. wikipedia.org Silver perrhenate is a valuable precursor in this field for the synthesis of important organometallic rhenium compounds. google.com
Synthesis of Methyltrioxorhenium (MTO) and Related Rhenium Compounds
Methyltrioxorhenium (CH₃ReO₃), often abbreviated as MTO, is a notable example of a stable, high-oxidation state metal alkyl complex. wikipedia.org It serves as a versatile catalyst in various organic reactions. wikipedia.orgorganic-chemistry.org
A specific method for synthesizing MTO utilizes silver perrhenate as the starting material. google.com In this process, silver perrhenate is suspended in a solvent like tetrahydrofuran (B95107) (THF). google.com The suspension is then reacted with trimethylsilyl (B98337) chloride and an organometallic methylating agent, such as methylzinc chloride, at low temperatures (-78 °C). google.com Following the reaction, MTO can be isolated and purified by sublimation, with reported yields of around 52%. google.com
Table 2: Synthesis of MTO from Silver Perrhenate
| Precursor | Reagents | Solvent | Yield |
|---|---|---|---|
| Silver Perrhenate (AgReO₄) | 1. Trimethylsilyl chloride (TMS-Cl)2. Methylzinc chloride | THF | 52% |
This table outlines a specific synthetic route to MTO. google.com
Comparative Analysis of Silver Perrhenate Precursors with Other Rhenium Sources
While silver perrhenate provides a viable route to MTO, other rhenium sources are also commonly employed. wikipedia.orggoogle.com The most prevalent precursor for MTO synthesis is dirhenium heptoxide (Re₂O₇). wikipedia.org A typical industrial method involves the reaction of Re₂O₇ with an alkylating agent like tetramethyltin. wikipedia.org
Compared to the Re₂O₇ route, the synthesis using silver perrhenate offers an alternative pathway that avoids the direct handling of the highly hygroscopic and reactive dirhenium heptoxide. wikipedia.orggoogle.com Other perrhenate salts, such as aluminum perrhenate and copper(II) perrhenate, have also been developed as precursors for catalytic systems, often synthesized via ion exchange methods. nih.gov The choice of precursor can be influenced by factors such as availability, cost, and the specific reaction conditions required for the subsequent synthesis steps. The use of silver perrhenate allows for a direct metathesis reaction with an appropriate alkylating agent to form the desired organorhenium compound. google.com
Spectroscopic and Advanced Characterization of Silver Perrhenate
Vibrational Spectroscopy of Silver Perrhenate (B82622) Compounds
Vibrational spectroscopy is a crucial tool for probing the interatomic bonds and lattice structure of crystalline solids like silver perrhenate. By analyzing the interaction of infrared radiation or inelastic light scattering with the material, specific vibrational modes, both internal to the polyatomic anions and external (lattice modes), can be identified.
Raman spectroscopy is particularly effective for studying the vibrational modes of silver perrhenate. The scheelite structure of AgReO4 belongs to the I41/a space group. researchgate.net This structure consists of isolated ReO4 tetrahedra linked by AgO8 dodecahedra. researchgate.net The vibrational modes observed in the Raman spectrum are categorized as internal modes, which arise from the vibrations within the ReO4- tetrahedra, and external or lattice modes, which involve the motion of the Ag+ cations and the rigid ReO4- units.
First-principles calculations based on density-functional theory have been used to compute the Raman frequencies for AgReO4. researchgate.netresearchgate.net These theoretical values show good agreement with experimental data, particularly for the internal modes of the ReO4- anion, which are less sensitive to the computational approximations of the crystal volume. researchgate.net The A1g Raman frequencies, for instance, are experimentally observed at approximately 934 cm⁻¹, 312 cm⁻¹, and 169 cm⁻¹. researchgate.net The highest frequency mode corresponds to the symmetric stretching of the Re-O bonds within the perrhenate tetrahedron. researchgate.net
Lattice modes, which appear at lower frequencies, are related to the vibrations of the crystal lattice as a whole, including the translational and rotational motions of the perrhenate ions and the movement of the silver cations. researchgate.netmorana-rtd.com Under high pressure, silver perrhenate undergoes a phase transition around 13 GPa to an unknown structure, which is evident from significant changes in its Raman spectrum. malta-consolider.com
Table 1: Experimental and Theoretical Raman Frequencies for Silver Perrhenate (AgReO₄)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ω₁(A₁g) | 934 | 934 | Symmetric stretching of ReO₄⁻ |
| ω₃(B₁g/E₁g) | - | - | Asymmetric stretching of ReO₄⁻ |
| ω₂(A₁g/B₁g) | 312 | - | Bending of ReO₄⁻ |
| ω₄(B₁g/E₁g) | - | - | Bending of ReO₄⁻ |
| Lattice Mode (A₁g) | 169 | - | External/Lattice Vibration |
Data sourced from first-principles calculations and experimental Raman data. researchgate.net
Fourier Transform Infrared (FT-IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that are infrared active. For a molecule or crystal with a center of inversion, Raman active modes are typically IR inactive, and vice versa (the rule of mutual exclusion). In the scheelite structure of silver perrhenate, the internal vibrations of the ReO4- anion give rise to characteristic absorption bands in the IR spectrum. researchgate.net
The primary IR-active modes for the tetrahedral perrhenate anion are the asymmetric stretching (ν₃) and asymmetric bending (ν₄) vibrations. researchgate.net While detailed FT-IR studies specifically on silver perrhenate are not as extensively reported as Raman studies, the expected frequencies can be inferred from data on other perrhenate salts and related compounds. researchgate.netresearchgate.net The interaction between the perrhenate anions and the surrounding silver cations in the crystal lattice can cause shifts in these vibrational frequencies and the removal of degeneracies, providing information about the local symmetry and bonding environment. mdpi.commdpi.com
The vibrational frequencies observed in Raman and IR spectra are highly sensitive to the compound's structure, including bond lengths, bond angles, and coordination environment. In silver perrhenate, the Re-O bond within the perrhenate tetrahedra is known to be very stiff. researchgate.net This incompressibility is demonstrated in high-pressure Raman studies, where the internal mode frequencies of the ReO₄⁻ tetrahedron show relatively small shifts with increasing pressure compared to the lattice modes. researchgate.net
Electronic Spectroscopy and Optical Properties
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule or crystal upon absorption of ultraviolet or visible light. libretexts.org These transitions provide information about the electronic band structure and bonding characteristics of the material.
UV-Vis absorption spectroscopy of silver perrhenate reveals information about its electronic structure. The absorption of UV or visible radiation promotes electrons from occupied molecular orbitals (ground state) to unoccupied ones (excited state). libretexts.orgshu.ac.uk In inorganic compounds like AgReO4, these transitions are often charge-transfer transitions. elte.hu
For silver perrhenate, electronic transitions can occur between the 2p orbitals of oxygen and the 5d orbitals of rhenium within the perrhenate anion (O 2p → Re 5d), or they can involve the silver cation, such as transitions from the silver 4d orbitals. researchgate.net The perrhenate ion features rhenium in its highest +7 oxidation state with a d⁰ electronic configuration, meaning its d-orbitals are empty. wikipedia.org Therefore, the lowest energy electronic transitions are expected to be ligand-to-metal charge transfer (LMCT) transitions from the oxygen ligands to the rhenium center. elte.hu The presence of the silver ion can also influence the electronic spectrum. nanocomposix.com
Table 2: Potential Electronic Transitions in Silver Perrhenate (AgReO₄)
| Transition Type | Description | Approximate Spectral Region |
|---|---|---|
| Ligand-to-Metal Charge Transfer (LMCT) | O 2p → Re 5d | Ultraviolet (UV) |
| Metal-to-Metal Charge Transfer (MMCT) | Ag 4d → Re 5d | UV / Visible |
| Intra-Ligand Transitions | Transitions within the ReO₄⁻ anion | Far UV |
This table outlines the plausible electronic transitions based on the constituent ions of AgReO₄. researchgate.netelte.hu
The study of luminescence provides further insight into the excited electronic states of a material. While detailed investigations into the luminescence of pure silver perrhenate are limited in available literature, the properties of related silver complexes and scheelite-type compounds suggest potential for luminescent behavior. Luminescence in such materials often arises from the relaxation of an excited electronic state created by the absorption of UV light.
In complexes containing silver, d¹⁰-d¹⁰ interactions can sometimes lead to luminescence. Furthermore, scheelite-type tungstates and molybdates are well-known for their scintillation properties, where absorption of high-energy radiation leads to the emission of lower-energy photons. malta-consolider.com Although perrhenate is non-oxidizing compared to permanganate, the electronic structure of the ReO₄⁻ anion could potentially support radiative decay pathways. wikipedia.org The specific luminescence characteristics, if any, of silver perrhenate would depend on the nature of its lowest excited states and the efficiency of radiative versus non-radiative decay processes. This remains an area for further investigation.
Surface and Elemental Characterization
Surface and elemental analysis techniques are fundamental in verifying the purity and composition of "Silver perrhenate, 99% (99.995-Re)". These methods confirm the identity of the compound and quantify the presence of any impurities.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and, critically, the chemical (oxidation) states of elements on the surface of a material. wikipedia.orgresearchgate.net The analysis is based on the photoelectric effect, where irradiating the sample with X-rays causes the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element and its chemical bonding environment. wikipedia.orgcapes.gov.br
For silver perrhenate, XPS analysis validates the presence of silver, rhenium, and oxygen on the sample surface. More importantly, it confirms their expected oxidation states: Ag(I), Re(VII), and O(-II). High-resolution scans of the Ag 3d, Re 4f, and O 1s regions provide specific binding energy values that serve as a fingerprint for the compound. For high-purity samples, the absence or low intensity of peaks corresponding to other elements confirms the material's composition.
Table 1: Representative XPS Binding Energies for Silver Perrhenate This table presents typical binding energy ranges expected for the constituent elements in silver perrhenate. Actual values can vary slightly based on instrument calibration and sample preparation.
| Element | Orbital | Binding Energy (eV) Range | Inferred Oxidation State |
| Silver (Ag) | Ag 3d₅/₂ | 367.5 - 368.5 | Ag(I) |
| Rhenium (Re) | Re 4f₇/₂ | 45.0 - 46.5 | Re(VII) |
| Oxygen (O) | O 1s | 530.5 - 531.5 | O(-II) |
Scanning Electron Microscopy (SEM) is an essential tool for visualizing the morphology and microstructure of solid materials. It uses a focused beam of high-energy electrons to scan the sample surface, generating signals that provide information about topography and composition. emsdiasum.com For insulating materials like silver perrhenate, a thin conductive coating is often applied to the sample to prevent surface charging. emsdiasum.com
SEM analysis of 99% pure silver perrhenate powder reveals key physical characteristics such as:
Particle Morphology: The shape and crystal habit of the individual AgReO₄ particles.
Particle Size and Distribution: The range of particle sizes within the sample and their statistical distribution.
Surface Topography: The texture and features on the surfaces of the particles.
Aggregation: The degree to which individual particles have agglomerated into larger clusters. researchgate.net
Images taken at various magnifications can provide a comprehensive view of the material's microstructure, from an overview of the powder to high-resolution details of a single crystal's facets. nih.gov
Often integrated with an SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. youtube.com As the SEM's electron beam interacts with the sample, it causes atoms to emit characteristic X-rays. youtube.com The energy of these X-rays is unique to each element, allowing for qualitative identification. youtube.com By measuring the intensity of these X-rays, a quantitative analysis of the elemental composition can also be performed. youtube.com
In the context of silver perrhenate, EDS analysis provides:
Qualitative Confirmation: The presence of strong signals for silver (Ag), rhenium (Re), and oxygen (O). researchgate.net
Quantitative Analysis: The relative abundance of each element, which can be compared to the theoretical stoichiometric ratios of AgReO₄.
Elemental Mapping: A visual representation of the spatial distribution of Ag, Re, and O across the sample's surface, confirming their uniform co-localization and the homogeneity of the compound.
Table 2: Theoretical Elemental Composition of Silver Perrhenate (AgReO₄) This table shows the calculated weight and atomic percentages for pure silver perrhenate, serving as a reference for quantitative EDS analysis.
| Element | Symbol | Atomic Weight ( g/mol ) | Weight % | Atomic % |
| Silver | Ag | 107.87 | 27.81% | 16.67% |
| Rhenium | Re | 186.21 | 48.01% | 16.67% |
| Oxygen | O | 16.00 | 24.18% | 66.66% |
| Total | AgReO₄ | 388.08 | 100.00% | 100.00% |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. nih.gov This makes it the ideal method for verifying the purity of "Silver perrhenate, 99% (99.995-Re)" by quantifying trace and ultra-trace metal impurities.
The method involves dissolving the silver perrhenate sample, typically in nitric acid, and introducing it into a high-temperature argon plasma. youtube.comnih.gov The plasma atomizes and ionizes the elements, which are then passed into a mass spectrometer that separates them based on their mass-to-charge ratio. youtube.com A key advantage is its ability to perform multi-element analysis simultaneously. ulisboa.pt For high-purity silver compounds, a preliminary step to precipitate and remove the bulk silver matrix as silver chloride can enhance the detection of trace impurities. nih.gov
This technique is crucial for confirming that the material meets the "99.995-Re" specification, which implies that the total content of metallic impurities (excluding Rhenium) is extremely low.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While silver perrhenate itself is not typically studied by NMR in isolation, it plays a crucial role as an anionic component in coordination complexes that are readily characterized by this technique.
Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure of silver(I) complexes containing phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃). researchgate.netnajah.edu In these complexes, with the general formula [LₙAgX] (where L is a phosphine and X is an anion), the perrhenate ion (ReO₄⁻) can serve as the counter-anion 'X'.
The ³¹P NMR spectrum provides critical structural information through two key parameters:
Chemical Shift (δ): The position of the ³¹P signal indicates the chemical environment of the phosphorus atom. Different coordination numbers or geometries result in distinct chemical shifts.
Scalar Coupling (J): The interaction between the ³¹P nucleus and the magnetically active silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag) results in a splitting of the phosphorus signal. The magnitude of this one-bond coupling constant, |¹J(¹⁰⁹Ag,³¹P)|, is highly sensitive to the Ag-P bond length and the nature of the anion 'X'. researchgate.netdntb.gov.ua
Studies on various [Ph₃PAgX] complexes have shown that the |¹J(¹⁰⁹Ag,³¹P)| value is influenced by the coordinating ability of the anion. researchgate.netdntb.gov.ua Although data for the perrhenate complex is not as common as for halides or triflate, its position as a weakly coordinating anion suggests it would result in a relatively large coupling constant, indicative of a strong Ag-P bond. By comparing the observed coupling constant for a silver perrhenate-phosphine complex to established data, researchers can infer details about its solid-state structure. researchgate.net
Table 3: Representative ¹J(¹⁰⁹Ag,³¹P) Coupling Constants in [Ph₃PAgX] Complexes This table illustrates how the anion (X) influences the Ag-P coupling constant. The value for the perrhenate complex would be expected to fall within the range of other weakly coordinating anions.
Reactivity, Reaction Kinetics, and Mechanistic Studies of Silver Perrhenate
Thermal Stability and Decomposition Pathways of Silver Perrhenate (B82622)
The thermal stability of silver perrhenate is a critical parameter for its application in high-temperature environments. The compound melts at a relatively high temperature of 430°C. desy.de Studies on its thermal behavior indicate that, like many perrhenate salts, its decomposition is a complex process influenced by temperature and atmosphere.
High-Temperature Decomposition Products and Mechanisms
Detailed, dedicated studies on the high-temperature decomposition mechanism of silver perrhenate are not extensively documented in publicly available literature. However, the decomposition pathway can be inferred by examining related silver and perrhenate compounds.
The thermal decomposition of many metal salts is influenced by the polarizing power of the cation. chemistryguru.com.sg For silver salts, the decomposition often leads to the formation of metallic silver. For instance, silver carbonate (Ag₂CO₃) decomposes upon heating to yield metallic silver, carbon dioxide, and oxygen. vedantu.comtestbook.com The process for Ag₂CO₃ can occur in two steps, initially forming silver(I) oxide (Ag₂O), which then further decomposes at higher temperatures. researchgate.net
The decomposition of other perrhenate salts, such as ammonium (B1175870) perrhenate, proceeds through various rhenium oxides, including the volatile Re₂O₇, ReO₃, and ReO₂. Given these precedents, the high-temperature decomposition of silver perrhenate is hypothesized to proceed via the following pathway:
Initial Decomposition: 2AgReO₄(s) → 2Ag(s) + Re₂O₇(g) + ½O₂(g)
Further Rhenium Oxide Decomposition: Depending on the temperature and atmospheric conditions, the dirhenium heptoxide (Re₂O₇) can further decompose into other stable rhenium oxides.
This proposed mechanism suggests that the final solid residue would likely be metallic silver, with gaseous rhenium oxides and oxygen being released. The exact temperatures and intermediate species for the decomposition of silver perrhenate specifically remain a subject for further detailed investigation.
Anion Exchange and Sorption Kinetics
The perrhenate anion (ReO₄⁻), a component of silver perrhenate, is of significant interest, particularly in the context of environmental remediation due to its similarity to the pertechnetate (B1241340) anion (TcO₄⁻), a mobile component of nuclear waste. Research has focused on developing materials that can effectively trap and sequester perrhenate from aqueous solutions.
Perrhenate Trapping and Sequestration Mechanisms
Various materials have been engineered to trap perrhenate anions through different mechanisms, primarily ion exchange and adsorption.
Metal-Organic Frameworks (MOFs): The robust zirconium-based MOF, NU-1000, has demonstrated a high capacity for capturing perrhenate. acs.orgresearchgate.net The trapping mechanism involves the exchange of terminal hydroxide (B78521) (–OH) and aqua (–OH₂) groups on the Zr₆-nodes of the MOF with incoming perrhenate anions. acs.org Single-crystal X-ray diffraction has revealed that perrhenate binds to the MOF through both chelating and non-chelating motifs. acs.orgosti.gov
Polymeric Materials: Cationic polymers, such as those based on pyridinium (B92312) salts, have been synthesized for perrhenate capture. nsf.gov The mechanism is based on anion exchange, where the chloride counter-ions of the polymer are exchanged for perrhenate anions from the solution. The high selectivity of these polymers for perrhenate is attributed to the low positive charge density of the benzene-rich polymer structure, which has a higher affinity for anions with low negative charge densities like ReO₄⁻. nsf.gov
Hybrid Materials: Anion-exchange organic/inorganic hybrid nanoporous beads have also been developed for perrhenate removal, operating via an ion exchange mechanism. researchgate.net
Reductive Sequestration: Zerovalent iron (ZVI) can sequester perrhenate through reductive precipitation. nih.gov In this mechanism, the perrhenate anion, Re(VII)O₄⁻, is reduced to solid rhenium(IV) oxide (ReO₂(s)). nih.gov
Kinetics of Perrhenate Uptake by Coordination Polymers and Frameworks
The speed at which materials can capture perrhenate is crucial for practical applications. Kinetic studies have been performed on various sorbents to determine their efficiency.
The uptake of perrhenate by these advanced materials is often rapid, with equilibrium being reached on the scale of minutes to hours. The kinetics are frequently modeled using pseudo-first-order or pseudo-second-order rate laws to describe the sorption process. For instance, the sorption of perrhenate by ZVI follows pseudo-second-order kinetics. nih.gov
Table 1: Kinetics of Perrhenate Sorption by Various Materials
| Sorbent Material | Time to Equilibrium/Saturation | Kinetic Model/Observations | Reference |
|---|---|---|---|
| NU-1000 (MOF) | 5 minutes | Reaches saturation quickly. | acs.orgresearchgate.netosti.gov |
| Poly(pyridinium salts) (PPS-Cl) | ~10 minutes | Follows a pseudo-second-order model. | nsf.gov |
Competitive Anion Sorption Studies
In real-world scenarios, perrhenate often coexists with other anions that can compete for the same binding sites on a sorbent. Therefore, the selectivity of a material for perrhenate is a key performance indicator.
In Metal-Organic Frameworks: Studies on NU-1000 showed that it maintains a high uptake of perrhenate even in the presence of an equimolar concentration of competing nitrate (B79036) anions. acs.orgosti.gov When exposed to a solution containing both perrhenate and nitrate, NU-1000 captured 83% of the available perrhenate. osti.gov
In Polymeric Sorbents: The cationic polymer PPS-Cl also demonstrated excellent selectivity. In the presence of a significant excess of competing sulfate (B86663) (SO₄²⁻) anions, the removal efficiency for perrhenate remained high. nsf.gov This high selectivity is attributed to the soft-soft interaction between the polymer's delocalized positive charge and the large, soft perrhenate anion. nsf.gov
With Zerovalent Iron: The presence of nitrate was found to increase the rate of perrhenate sorption by ZVI under alkaline conditions. nih.gov This was attributed to the co-adsorption of ammonium (NH₄⁺), a product of nitrate reduction by ZVI, which facilitates the electrostatic attraction of the perrhenate anion. nih.gov
Table 2: Competitive Sorption of Perrhenate
| Sorbent Material | Competing Anion(s) | Outcome | Reference |
|---|---|---|---|
| NU-1000 (MOF) | Nitrate (NO₃⁻) | Maintained 83% perrhenate capture in equimolar solution. | osti.gov |
| PPS-Cl (Polymer) | Sulfate (SO₄²⁻) | High selectivity for perrhenate maintained. | nsf.gov |
Catalytic Reactivity and Mechanisms
While specific studies detailing the use of silver perrhenate as a primary catalyst are not prevalent, its reactivity can be understood through the well-established catalytic chemistry of silver(I) ions. Silver salts are widely employed as catalysts in organic synthesis, where the Ag⁺ ion typically functions as a soft Lewis acid. researchgate.net
The catalytic utility of silver(I) stems from its ability to activate unsaturated functional groups like alkenes and alkynes by forming π-complexes, making them more susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com This principle is the basis for a variety of silver-catalyzed reactions, including:
Cyclization and Cycloaddition Reactions: Silver catalysts are effective in promoting the cyclization of alkynes and alkenes to form complex heterocyclic structures. numberanalytics.com They also facilitate [2+2] and [3+2] cycloaddition reactions. numberanalytics.comacs.org
Carboxylation Reactions: Silver salts can catalyze the sequential carboxylation and cyclization of substrates like propargyl alcohols and amines using carbon dioxide. rsc.org
C-H Activation: Silver(I) salts are frequently used as additives in transition-metal-catalyzed C-H activation reactions. nih.govrsc.orgrsc.org In these systems, silver salts often act as halide scavengers, generating a more catalytically active species in situ. nih.govrsc.org For example, they can abstract a chloride ligand from a dimeric rhodium or ruthenium pre-catalyst to form an active monomeric catalyst. nih.gov
The general mechanism in many of these reactions involves the coordination of the silver(I) ion to a substrate, which activates it for a subsequent transformation. numberanalytics.com Although silver perrhenate is not the most commonly cited catalyst, it can serve as a source of the catalytically active Ag⁺ ion for these transformations. Its utility in a specific reaction would depend on factors such as solubility in the reaction medium and the potential reactivity of the perrhenate counter-anion.
Silver Perrhenate in Organic Transformations and Catalytic Cycles
Silver perrhenate and its constituent ions are utilized in specific organic transformations, acting either as a reactant or as part of a catalytic system. While the perrhenate ion (ReO₄⁻) is generally considered a weak oxidant, its reactivity can be harnessed, particularly in biphasic systems or through the formation of reactive intermediates. wikipedia.orgrsc.org
A notable application is in the catalytic epoxidation of alkenes. rsc.org In these systems, the perrhenate anion is transferred from an aqueous phase, containing an oxidant like hydrogen peroxide, into an organic phase. This transfer is facilitated by the formation of organic-phase supramolecular ion pair (SIP) host-guest assemblies with ammonium amide receptor cations. rsc.org Within the hydrophobic environment of the organic solvent, the SIP-encapsulated perrhenate ion activates hydrogen peroxide, likely through hydrogen bonding, which then performs the epoxidation of the alkene substrate. The catalyst can be recovered and recycled multiple times without significant loss of activity. rsc.org The proposed mechanism involves the SIP catalyst facilitating the transfer and activation of the oxidant, which is the rate-limiting step, rather than the perrhenate itself being consumed. rsc.org
In a different context, silver perrhenate serves as a precursor for silyl (B83357) esters. It reacts with trimethylsilyl (B98337) chloride to yield the silyl "ester" (CH₃)₃SiOReO₃, demonstrating a direct transformation of the perrhenate salt. wikipedia.orgwikipedia.org
Table 1: Organic Transformations Involving Perrhenate Systems
| Substrate | Transformation | Catalyst/Reagent System | Key Findings | Reference |
|---|---|---|---|---|
| Cyclooctene | Epoxidation | [HL¹][ReO₄] SIP, H₂O₂ (aq), Toluene | Catalytic epoxidation with 92% conversion in 6 hours. The SIP facilitates phase transfer and activation of H₂O₂. | rsc.org |
| Silver Perrhenate (AgReO₄) | Silyl Ester Formation | Trimethylsilyl chloride | Forms the silyl ester (CH₃)₃SiOReO₃, a direct functionalization of the perrhenate. | wikipedia.orgwikipedia.org |
Electrocatalytic Activity of Silver-Rhenium Nanoparticles
Bimetallic nanoparticles, which contain two different metallic elements, often exhibit catalytic properties superior to their monometallic counterparts due to synergistic effects. rsc.org These effects arise from modifications to the geometric and electronic structures of the catalyst surface, which can optimize the adsorption energies of reactants and intermediates, leading to enhanced activity and selectivity. rsc.orgnih.gov
In the context of silver-rhenium nanoparticles, while specific studies are limited, the principles of bimetallic catalysis provide a framework for their potential electrocatalytic activity. The combination of silver, a known plasmonic and catalytic metal, with rhenium, a refractory metal with high catalytic activity in reforming and hydrogenation, could create unique active sites. nih.govwikipedia.org The interaction between silver and rhenium atoms can modulate the electronic structure, such as the d-band center, which is a key factor in determining the strength of interaction with adsorbates in a catalytic reaction. researchgate.net
Studies on other silver-based bimetallic systems, such as palladium-silver (Pd-Ag) and gold-silver (Ag-Au), illustrate these principles. For the electrooxidation of ethanol, Pd-Ag nanoparticles show that the catalytic activity is highly dependent on the Pd/Ag molar ratio, with an optimal composition leading to a significantly higher current density than pure palladium. researchgate.net Similarly, the electrocatalytic activity of Ag-Au nanoparticles in the hydrogen evolution reaction (HER) is tunable by adjusting the synthesis conditions, which control the nanoparticle composition and structure. rsc.org Ag-rich alloys were found to be less active than Au-rich alloys, consistent with the intrinsic properties of the individual metals for HER. rsc.org These findings suggest that silver-rhenium nanoparticles would likely display tunable electrocatalytic properties dependent on their composition, size, and structure.
Table 2: Electrocatalytic Activity of Bimetallic Silver Nanoparticles
| Catalyst | Reaction | Key Performance Metric | Observation | Reference |
|---|---|---|---|---|
| PdAg-acac-4 (Pd/Ag ratio 4:1) | Ethanol Electrooxidation | 2246 mA/mg | Exhibited the highest catalytic current density among the tested ratios, demonstrating a synergistic effect between Pd and Ag. | researchgate.net |
| PdAg-acac-1 (Pd/Ag ratio 1:1) | Ethanol Electrooxidation | ~112.4 cm²/mg ECSA | Lower electrochemically active surface area (ECSA) and activity compared to the 4:1 ratio. | researchgate.net |
| Ag-Au NPs (Ag-rich) | Hydrogen Evolution Reaction (HER) | Lower catalytic activity | Exhibited lower intrinsic activity for HER compared to Au-rich nanoparticles, reflecting the properties of the dominant metal. | rsc.org |
Role of Silver Perrhenate in Oxidation Reactions
The role of silver perrhenate in oxidation reactions is multifaceted, stemming from the distinct chemical properties of the silver cation (Ag⁺) and the perrhenate anion (ReO₄⁻). The perrhenate ion, featuring rhenium in its highest +7 oxidation state, is generally a poor oxidizing agent on its own, especially when compared to its group 7 congener, permanganate. wikipedia.org However, its participation in oxidation catalysis is possible through the activation of a co-oxidant. As seen in epoxidation reactions, perrhenate can activate hydrogen peroxide to perform the oxidation of an alkene, while the perrhenate ion itself is regenerated in the catalytic cycle. rsc.org
Conversely, the silver ion can be an active participant in oxidation. Silver compounds, particularly those with Ag(II), are known to be potent oxidizing agents for organic substrates. For instance, silver(II) picolinate (B1231196) has been shown to oxidize alcohols to aldehydes and ketones in high yields. researchgate.net While silver perrhenate contains Ag(I), the potential for the silver cation to participate in a redox cycle (Ag⁺ ↔ Ag²⁺ or Ag⁺ ↔ Ag⁰) is a key feature of many silver-catalyzed reactions. nih.gov Furthermore, metallic silver is used industrially as a catalyst for the oxidative dehydrogenation of methanol (B129727) to formaldehyde, a large-scale oxidation process. mdpi.com
Therefore, in a reaction system, silver perrhenate can contribute to oxidation through two primary mechanisms:
The perrhenate anion can act as a Lewis acid or catalyst to activate a stronger oxidizing agent. rsc.org
The silver cation can act as a redox-active center or a precursor to a catalytically active silver species. researchgate.netnih.gov
Electrochemical Reaction Pathways
Reduction of Perrhenate Ions to Metallic Rhenium
The reduction of the perrhenate ion (ReO₄⁻) to metallic rhenium (Re) is a multi-step process that can be achieved through chemical or electrochemical means. The specific pathway depends significantly on the reducing agent and the reaction environment.
Thermal decomposition of ammonium perrhenate (NH₄ReO₄) to rhenium heptoxide (Re₂O₇). mdpi.com
The electrochemical reduction of perrhenate in aqueous acidic media is complex and highly dependent on the electrode material (substrate). nih.gov
On H-adsorbing metals (e.g., Pt, Rh): The reduction is initiated by adsorbed hydrogen atoms (H_ad) at potentials more positive than the standard hydrogen evolution reaction. This leads to the formation of a rhenium dioxide (ReO₂) layer on the electrode surface. This ReO₂ layer can then react further with H_ad to form soluble Re(III) species, which subsequently disproportionate to produce metallic rhenium (Re) and regenerate ReO₂. nih.gov
On non-H-adsorbing metals (e.g., Au): The reduction mechanism is different. Molecular hydrogen (H₂) acts as the reducing agent, leading to the formation of metallic rhenium. Additionally, perrhenate can be chemically reduced to metallic rhenium by hydride species formed during the process. nih.gov
Voltammetric Studies of Silver and Perrhenate Electrode Behavior
Voltammetric techniques, particularly cyclic voltammetry (CV), are essential for studying the complex electrochemical behavior of perrhenate ions. libretexts.org Studies performed on various electrode materials (gold, platinum, glassy carbon) in different electrolytes reveal a multi-step redox process. ncbj.gov.plresearchgate.net
A typical cyclic voltammogram of a perrhenate solution in acidic media shows one or more cathodic peaks corresponding to the reduction of ReO₄⁻ and multiple anodic peaks upon the reverse scan, corresponding to the oxidation of the deposited rhenium species. ncbj.gov.plchemistry.kz The electrochemical reduction of perrhenate ions often leads to the formation of rhenium dioxide (ReO₂) in various forms on the electrode surface. chemistry.kzresearchgate.net
The potentials of these peaks are influenced by the electrode material and the composition of the electrolyte. For example, studies on a graphite (B72142) electrode showed that the reduction and oxidation potentials change depending on whether the background electrolyte is potassium nitrate or sodium sulfate. chemistry.kz The presence of additives like citric acid can further shift the peak potentials, indicating an interaction with the rhenium species or the electrode surface. chemistry.kzresearchgate.net
Table 3: Voltammetric Peak Potentials for Perrhenate Reduction/Oxidation on a Graphite Electrode
| Electrolyte System | Cathodic Peak (Reduction) | Anodic Peaks (Oxidation) | Reference |
|---|---|---|---|
| Na₂SO₄ + Citric Acid | -0.5 V | 0.25 V to 0.35 V and 0.5 V to 0.6 V | chemistry.kz |
| KNO₃ + Citric Acid | -0.55 V | Multiple peaks (shifted from original) | chemistry.kz |
Influence of Electrolyte Composition on Reaction Kinetics
The kinetics of the electrochemical reactions involving perrhenate ions are strongly influenced by the composition of the electrolyte, including its pH, the nature of the supporting salt, and the presence of additives. wikipedia.orgmdpi.com
Effect of Acid Concentration: In sulfuric acid solutions, the concentration of the acid plays a crucial role. In moderately concentrated H₂SO₄ (e.g., 4 M), the electrooxidation of reduced rhenium species shows two distinct anodic peaks. When the acid concentration is increased to 12 M, the relative intensity of these peaks reverses. This suggests that the reduced rhenium species are either stabilized differently or generated with higher efficiency in the more concentrated acidic medium, thus altering the reaction pathway and kinetics. ncbj.gov.pl
Effect of Supporting Electrolyte: The choice of the background electrolyte salt has a significant impact on both the kinetics and the properties of the resulting deposit. When perrhenate was electrodeposited from a potassium nitrate (KNO₃) electrolyte, the resulting rhenium film was dense and uniform, with a high Re content (80-82%). In contrast, deposition from a sodium sulfate (Na₂SO₄) electrolyte produced a non-uniform film with lower Re content (60-65%). chemistry.kz This difference highlights the role of the electrolyte's cations and anions in the deposition process.
Effect of Additives: Additives such as citric acid can have an inhibitory effect on the redox processes of perrhenate ions. The addition of citric acid to both Na₂SO₄ and KNO₃ electrolytes was found to decrease the current density. It also shifted the reduction potentials to more negative values and altered the oxidation peaks, indicating a complexation or interaction with the rhenium ions that hinders the electron transfer process. chemistry.kzresearchgate.net
Table 4: Influence of Electrolyte Composition on Perrhenate Electrodeposition
| Electrolyte Factor | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |
|---|---|---|---|---|---|
| Background Salt | Potassium Nitrate (KNO₃) | Dense, uniform deposit. Re content: 80-82%. | Sodium Sulfate (Na₂SO₄) | Non-uniform deposit. Re content: 60-65%. | chemistry.kz |
| Acid Concentration (H₂SO₄) | 4 M | First anodic peak is stronger than the second. | 12 M | Second anodic peak becomes stronger than the first, indicating stabilization of different Re species. | ncbj.gov.pl |
| Additive (Citric Acid) | Without Citric Acid (in KNO₃) | Reduction peak at -0.35 V. | With Citric Acid (in KNO₃) | Reduction peak shifts to -0.55 V; current density decreases. | chemistry.kzresearchgate.net |
Solution Chemistry and Complexation Kinetics of Silver Perrhenate
The reactivity and stability of silver perrhenate (AgReO₄) in solution are pivotal for its application in synthesis and materials science. The coordination of ligands to the silver(I) center is often characterized by lability and fluxional behavior, making the study of its solution chemistry both complex and essential. This section delves into the kinetic and structural aspects of silver(I) complexes, particularly with phosphine (B1218219) and phosphite (B83602) ligands, drawing parallels to the expected behavior of silver perrhenate adducts.
Kinetic Studies of Metal-Phosphine and Phosphite Complexes involving Silver(I)nih.gov
Direct kinetic studies on the complexation of silver perrhenate with phosphine and phosphite ligands are not extensively documented in the literature. However, the general behavior of silver(I)-phosphine complexes in solution provides significant insights into the expected kinetics. Silver(I) complexes are known to undergo rapid ligand exchange processes in solution. researchgate.netresearchgate.net This lability is a characteristic feature of d¹⁰ metal ions like Ag(I), where the reaction kinetics are typically fast, often approaching the diffusion-controlled limit.
The rates of these exchange reactions are influenced by several factors, including the nature of the phosphine or phosphite ligand, the solvent, and the counter-ion. For instance, the formation of silver nanoparticles from silver phosphine precursors involves a phosphine-thiol exchange on the nanoparticle surface, and the rate of this exchange has been shown to influence the final size of the nanoparticles. researchgate.net This suggests that the kinetics of ligand substitution on a silver(I) center, which would be analogous to the initial complexation of a phosphine to silver perrhenate, is a critical parameter in controlling the outcome of subsequent reactions.
Mechanistic studies on related systems suggest that the coordination of phosphine ligands to silver(I) can proceed through associative or dissociative pathways, depending on the steric and electronic properties of the ligands and the complex. The study of silver(I) complexes with various tertiary phosphines indicates that the stability and reactivity are significantly affected by the ligand's cone angle and basicity. researchgate.net While specific rate constants for silver perrhenate are not available, the general observation of fast ligand exchange in analogous silver(I) phosphine systems suggests that the formation of silver perrhenate-phosphine adducts in solution is also expected to be a rapid process.
Solution Structure and Stability of Silver Perrhenate Adductsdntb.gov.ua
The structure and stability of silver perrhenate adducts in solution are crucial for understanding their reactivity. While crystal structures provide information about the solid state, the species present in solution can be quite different due to solvent interactions and dynamic equilibria. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the solution behavior of silver(I)-phosphine complexes.
The coordination of a phosphine ligand to a silver(I) center results in a characteristic downfield shift in the ³¹P NMR spectrum. researchgate.net The magnitude of this coordination shift (Δδ) can provide information about the strength of the Ag-P bond. Furthermore, the coupling between the phosphorus-31 nucleus and the two spin-active silver isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, gives rise to distinct coupling constants (¹J(¹⁰⁷Ag-³¹P) and ¹J(¹⁰⁹Ag-³¹P)). These coupling constants are invaluable for determining the number of phosphine ligands coordinated to the silver center in solution. researchgate.net
For instance, studies on a series of silver(I) complexes with triphenylphosphine (B44618), [Ph₃PAgX]n, where X is a monovalent anion, have shown that the |¹J(¹⁰⁹Ag,³¹P)| values are sensitive to the Ag-P bond length and the nature of the anion. nih.govrsc.org Although perrhenate (ReO₄⁻) was not included in that specific study, data for the triflate (SO₃CF₃⁻) anion, which is also a weakly coordinating oxoanion, can serve as a useful proxy.
Table 1: Solid-state ³¹P NMR data for [Ph₃PAgX]n complexes. The data for the triflate complex provides an estimate for the behavior of a complex with a weakly coordinating oxoanion like perrhenate. Data sourced from nih.govrsc.org.
In solution, silver(I)-phosphine complexes are often fluxional, meaning they undergo rapid intramolecular rearrangements. researchgate.net This can lead to the observation of averaged NMR signals, and low-temperature NMR studies are sometimes necessary to resolve the individual species in equilibrium. The stability of these adducts in solution is influenced by the solvent's coordinating ability and the nature of the phosphine ligand. researchgate.net For example, more basic and sterically less demanding phosphines tend to form more stable complexes. The use of oxometalates like molybdate (B1676688) (MoO₄²⁻) and tungstate (B81510) (WO₄²⁻), which are analogous to perrhenate, as co-ligands has been shown to stabilize silver-phosphine nanoclusters, suggesting that the perrhenate anion itself can play a role in the structure and stability of the resulting adducts.
| Complex | Solvent | ³¹P Chemical Shift (ppm) | Δδ(³¹P) (ppm)¹ | ¹J(Ag-P) (Hz) |
| [HB(pz)₃]Ag(PTA) | CDCl₃ | 25.4 | 29.4 | 439/506 |
| [HB(pz)₃]Ag(DAPTA) | DMSO | 35.8 | 32.5 | 459/529 |
| [HB(pz)₃]Ag(PTASO₂) | CDCl₃ | 55.4 | 35.0 | - |
| [HB(pz)₃]Ag(PCN) | CDCl₃ | -1.1 | 30.6 | 451/519 |
| [HB(pz)₃]Ag(PPh₃) | CDCl₃ | 17.5 | 22.8 | 496/572 |
Table 2: Solution ³¹P NMR data for various silver(I)-phosphine complexes, illustrating the effect of the phosphine ligand on the chemical shift and coupling constants. ¹Δδ(³¹P) = δ(³¹P complex) - δ(³¹P ligand). Data sourced from researchgate.net.
Advanced Research Applications and Domains of Silver Perrhenate
Catalysis and Industrial Chemistry Research
Silver perrhenate (B82622) serves as a critical starting material in the synthesis of sophisticated catalytic systems, leveraging the synergistic or individual properties of silver and rhenium. Its applications span from large-scale chemical manufacturing to crucial environmental catalysis.
Development of Rhenium-Based Catalysts for Chemical Manufacturing
Rhenium-based catalysts are renowned for their exceptional performance in a variety of chemical transformations, and silver perrhenate provides a convenient route to introduce the active rhenium species. acs.orgrsc.org The development of these catalysts is a significant area of research, with a focus on enhancing efficiency, selectivity, and longevity in industrial processes. acs.orgrsc.org
Rhenium's versatility, with its wide range of accessible oxidation states, makes it highly suitable for numerous catalytic applications. rsc.org Research has shown that nanoscale rhenium oxides (Re(Oₓ)) are particularly effective in designing catalyst systems for reactions such as hydrogenation, which is fundamental in petroleum refining, industrial chemical production, and biomass conversion. acs.org The synthesis of these catalysts often involves the impregnation of a support material with a solution containing a rhenium precursor, followed by thermal treatment. While precursors like perrhenic acid and ammonium (B1175870) perrhenate are commonly used, silver perrhenate offers an alternative pathway, particularly when the co-presence of silver is desired or can be advantageously utilized in subsequent catalytic steps. lehigh.edursc.org
A summary of common support materials and their effects on rhenium-based catalysts is presented in the table below.
| Support Material | Effect on Rhenium Catalyst Performance |
|---|---|
| α-Alumina (α-Al₂O₃) | Enhances selectivity in oxidation reactions by modifying the active sites. uu.nl |
| Silica (SiO₂) | Can influence the dispersion and stability of the rhenium species. |
| Carbon | Often used for hydrogenation reactions due to its high surface area and inertness. |
Environmental Catalysis Applications (e.g., emission control)
The catalytic reduction of harmful emissions, particularly nitrogen oxides (NOx), is a critical area of environmental catalysis where silver- and rhenium-containing catalysts have shown significant promise. mdpi.comsae.org Selective Catalytic Reduction (SCR) is a widely adopted technology for mitigating NOx emissions from both stationary and mobile sources. mdpi.comgreencarcongress.com
Silver-based catalysts, particularly those supported on alumina (B75360), are effective for the SCR of NOx using hydrocarbons as reducing agents. qub.ac.uk The addition of rhenium as a promoter to these silver catalysts can further enhance their performance. uu.nl For instance, in the context of ethylene (B1197577) epoxidation catalysts, rhenium oxide has been observed to suppress side reactions, which is a desirable characteristic in emission control systems where the goal is to convert pollutants into benign substances like nitrogen and water. uu.nl
The development of catalysts that are active at lower temperatures is a key research focus to reduce energy consumption and improve efficiency, especially during the cold-start phase of vehicle engines. greencarcongress.com Research into catalysts for NOx reduction from hydrogen-fueled combustion engines has also shown promising results, with platinum catalysts mixed with zeolites demonstrating significantly improved performance. greencarcongress.com While not a direct application of silver perrhenate, this highlights the ongoing innovation in the field of emission control catalysis, where novel material combinations are continuously being explored.
Heterogeneous and Homogeneous Catalysis Research
The distinction between heterogeneous and homogeneous catalysis lies in the phase of the catalyst relative to the reactants. Silver perrhenate can be a precursor in both domains, although its primary application is in the preparation of solid, heterogeneous catalysts. acs.orgnih.gov
Heterogeneous Catalysis: This is the most common application area for catalysts derived from silver perrhenate. In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This arrangement offers significant practical advantages, including ease of separation of the catalyst from the product stream and catalyst reusability. wikipedia.org Rhenium-based heterogeneous catalysts are a major focus of research, with studies investigating the influence of the support material, the dispersion of the active metal, and the effect of promoters on catalytic activity and selectivity. acs.orglehigh.edursc.orgmdpi.com For example, the preparation of supported rhenium oxide catalysts often involves impregnating a support like alumina or titania with a precursor solution, followed by calcination. lehigh.edu The choice of support can strongly influence the reducibility and, therefore, the catalytic properties of the rhenium species. lehigh.edursc.org
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. While less common for silver perrhenate, organometallic complexes of rhenium, which can be synthesized from perrhenate precursors, are used in homogeneous catalysis. wikipedia.org These catalysts can offer very high selectivity and activity under mild reaction conditions. However, the separation of the catalyst from the products can be challenging. wikipedia.org Research in this area often focuses on developing new ligands to tune the properties of the organometallic catalyst and on methods for immobilizing homogeneous catalysts onto solid supports to combine the advantages of both catalytic systems. ornl.gov
Materials Science and Engineering Research
The unique properties of both silver and rhenium make silver perrhenate a compound of interest in materials science for the creation of advanced materials with tailored functionalities.
Fabrication of Advanced Coatings and Films with Enhanced Properties
Silver-based coatings are widely utilized for their excellent electrical conductivity, reflectivity, and antibacterial properties. proplate.comgoogle.com The deposition of thin silver films is a key process in many technological applications, and various methods, including physical vapor deposition and chemical deposition from precursor solutions, are employed. google.commdpi.com
While many processes use elemental silver or simple silver salts, the thermal decomposition of silver compounds, including silver oxalate (B1200264) and acetate (B1210297), has been explored as a route to synthesize silver nanoparticles for catalytic and other applications. researchgate.netnih.gov The thermal decomposition of silver perrhenate could similarly be investigated as a method to produce silver or silver-rhenium alloy coatings. The presence of rhenium could impart enhanced durability, corrosion resistance, or specific catalytic properties to the coating. wikipedia.org
The properties of thin films are highly dependent on the deposition conditions and the resulting microstructure. Research into silver thin films focuses on controlling factors like grain size, surface roughness, and adhesion to the substrate to optimize their performance for specific applications, such as low-emissivity coatings for energy-efficient windows. mdpi.com
Integration into Electronic Components and Semiconductors
The high electrical conductivity of silver makes it an essential material in the electronics industry for applications such as contacts, interconnects, and conductive pastes. proplate.com Silver plating is a common technique to enhance the performance and reliability of high-frequency electronic components by reducing signal loss and improving corrosion resistance. proplate.com
The use of silver compounds as precursors for creating conductive features is an active area of research. For instance, processes for producing silver coatings on non-metallic materials often involve activating the surface followed by chemical deposition from a silver-containing solution. google.com Silver perrhenate, with its potential for thermal or chemical reduction to metallic silver and rhenium, could be explored for such applications. The inclusion of rhenium could offer advantages in terms of material properties, such as improved thermal stability or resistance to electromigration, which are critical concerns in modern microelectronics. wikipedia.org
Furthermore, organometallic compounds, which can be synthesized from precursors like silver perrhenate, are used in the production of semiconductors. wikipedia.org The precise control over the composition and properties of materials at the nanoscale is crucial for the fabrication of next-generation electronic and optoelectronic devices.
Nanotechnology Research Utilizing Silver Perrhenate Precursors
The utilization of perrhenate-containing precursors is an area of interest in nanotechnology for the synthesis of novel nanomaterials. While direct use of silver perrhenate as a precursor is not extensively documented, research into the synthesis of rhenium oxide nanoparticles (ReₓOᵧ NPs) from other perrhenate sources like ammonium perrhenate provides insight into the potential role of the perrhenate anion in forming nanostructures.
In one study, rhenium oxide nanoparticles with sizes ranging from 10 to 50 nm were synthesized through the reduction of ammonium perrhenate. nih.govresearchgate.net This process highlights the feasibility of using the perrhenate ion as a building block for creating metallic oxide nanoparticles with potential applications in catalysis and electronics. nih.govresearchgate.netnanorh.com The synthesis can be optimized to control nanoparticle size by varying reaction parameters. nih.govresearchgate.net
Furthermore, research has been conducted on functionalizing rhenium oxide nanoparticles. For instance, nanoparticles have been capped with folic acid-conjugated tetraaminophthalocyanine to enhance their targeting capabilities for potential biomedical applications. nih.govresearchgate.net This demonstrates a strategy where the core nanoparticle is derived from a perrhenate source, and its surface is modified for specific functions. The investigation into the nanoscale properties of materials like silver perrhenate, including its electronic band structure and bonding characteristics, also contributes to the fundamental understanding necessary for nanotechnology applications. researchgate.net
Table 1: Synthesis of Rhenium Oxide Nanoparticles from Perrhenate Precursors
| Precursor | Reducing Agent | Resulting Nanoparticle | Size Range | Potential Applications | Reference |
|---|---|---|---|---|---|
| Ammonium Perrhenate | Sodium Borohydride | Rhenium Oxide (ReₓOᵧ) | 10 - 50 nm | Biomedical, Catalysis | nih.govresearchgate.net |
| Ammonium Perrhenate | - (Pulsed-laser decomposition) | Rhenium (Re) | - | Catalysis | researchgate.net |
| Dirhenium Decacarbonyl | - (Pulsed-laser decomposition) | Rhenium (Re) | - | Catalysis | researchgate.net |
Tribology and Lubrication Research
The performance of lubricants at elevated temperatures is a critical challenge in many engineering applications. Silver perrhenate has been investigated as a promising lubricating additive to enhance the high-temperature performance of oils.
Research has demonstrated that the addition of silver perrhenate to base oils, such as poly-alpha-olefin (PAO), can significantly improve their tribological properties at high temperatures. mdpi.comnih.gov In one study, the optimal concentration of silver perrhenate as an additive was found to be 0.5 wt%, leading to reduced friction and improved wear resistance. mdpi.comnih.gov
The effectiveness of silver perrhenate as a high-temperature lubricant additive is attributed to its thermal stability and its ability to form a protective layer on rubbing surfaces. mdpi.com X-ray diffraction analysis has shown that silver perrhenate maintains its original phase and crystal structure at elevated temperatures, indicating good thermal stability and chemical durability before melting. mdpi.com
Ball-on-disk reciprocating tests have shown that lubricants containing silver perrhenate exhibit significantly better performance at high temperatures compared to the base oil alone. mdpi.com For instance, at 300 °C and 400 °C, the wear track width on a superalloy disk lubricated with a silver perrhenate-containing oil was reduced by 17.4% and 36.1%, respectively, compared to lubrication with the base oil. nih.gov This indicates that silver perrhenate can provide effective lubrication even when the base oil begins to decompose. mdpi.com
Table 2: Tribological Performance of Silver Perrhenate as a Lubricant Additive
| Lubricant | Temperature (°C) | Average Friction Coefficient | Wear Scar Diameter (mm) | Reference |
|---|---|---|---|---|
| Base Oil (PAO) | 200 | ~0.12 | - | mdpi.com |
| Base Oil + 0.5 wt% AgReO₄ | 200 | ~0.10 | - | mdpi.com |
| Base Oil (PAO) | 400 | ~0.25 | - | mdpi.com |
| Base Oil + 0.5 wt% AgReO₄ | 400 | ~0.15 | - | mdpi.com |
Mechanisms of Friction Reduction and Wear Resistance by Perrhenate Layers
The primary mechanism for the enhanced lubricating performance of silver perrhenate at high temperatures is the formation of a protective, low-shear-strength layer on the contacting surfaces. mdpi.comnih.gov This layer acts as a barrier, preventing direct contact between the rubbing components and thus reducing both friction and wear. mdpi.comnih.gov
Surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) have revealed that this protective layer is composed of silver perrhenate that has been deposited on the tribo-surface, along with native oxides from the underlying superalloy that are produced during the friction process. mdpi.com The low shear strength and chemical inertness of the silver perrhenate layer contribute to the low friction observed at elevated temperatures. mdpi.comnih.gov The presence of silver, a known solid lubricant, further enhances the tribological properties of the system. mdpi.com
The deposition of this perrhenate-containing layer becomes particularly crucial at temperatures where the base oil starts to fail, ensuring continued lubrication and protection of the moving parts. nih.gov
Environmental Remediation and Nuclear Waste Management Research
The chemical similarities between the perrhenate (ReO₄⁻) and pertechnetate (B1241340) (TcO₄⁻) anions have led to the use of non-radioactive perrhenate compounds, including silver perrhenate, as surrogates in research aimed at developing methods for the capture and immobilization of the radioactive isotope technetium-99 (B83966) (⁹⁹Tc). nih.govosti.govacs.orgnih.gov
Perrhenate is widely used as a non-radioactive chemical analogue for pertechnetate in studies focused on the remediation of nuclear waste. nih.govosti.govnih.gov This is due to their similar size, shape, and charge, which result in comparable chemical behavior in aqueous solutions. nih.gov Research has confirmed that perrhenate is a suitable surrogate for pertechnetate in sorption studies, with materials often showing similar uptake efficiencies for both ions. osti.gov
The use of perrhenate allows for the safe and cost-effective screening and development of new materials and technologies for capturing ⁹⁹TcO₄⁻ from complex waste streams, such as those found at nuclear processing sites like Hanford. nih.govosti.govnih.gov These studies are crucial for designing effective strategies to prevent the environmental migration of this long-lived and mobile radionuclide. nih.gov
A significant area of research is the development of advanced adsorbent materials and anion exchangers with high selectivity and capacity for perrhenate, and by extension, pertechnetate. Various classes of materials are being investigated, including:
Metal-Organic Frameworks (MOFs): Cationic MOFs have shown great promise for the selective capture of perrhenate from aqueous solutions. nih.govacs.orgrsc.org For example, the zirconium-based MOF NU-1000 exhibits a high uptake capacity for perrhenate (210 mg/g) and fast kinetics, reaching saturation within five minutes. osti.govresearchgate.net The selectivity of these materials is often maintained even in the presence of high concentrations of competing anions like nitrate (B79036) and sulfate (B86663). rsc.org
Coordination Polymers: Novel coordination polymers, such as those based on silver and bipyridine ligands, have been synthesized and shown to effectively sequester perrhenate through anion exchange. acs.org These materials can exhibit high adsorption capacities for perrhenate. researchgate.net
Anion Exchange Resins: Both commercial and newly synthesized anion exchange resins are being evaluated for their ability to remove perrhenate from solutions. researchgate.nettsijournals.comlanl.gov Bifunctional anion-exchange resins, for example, have demonstrated rapid removal of perrhenate with high maximum sorption capacities. researchgate.net The selectivity of these resins is influenced by factors such as the size and hydration energy of the anions. tsijournals.com
Table 3: Adsorption Capacities of Various Materials for Perrhenate
| Adsorbent Material | Type | Maximum Adsorption Capacity (mg/g) | Key Features | Reference |
|---|---|---|---|---|
| NU-1000 | Metal-Organic Framework | 210 | Fast kinetics, high selectivity | osti.govresearchgate.net |
| Purolite A530E | Anion Exchange Resin | 707 | Rapid removal | researchgate.net |
| Purolite A532E | Anion Exchange Resin | 446 | Rapid removal | researchgate.net |
| Zr-tcbp-Me | Metal-Organic Framework | - | High stability in acidic conditions | nih.govacs.org |
| TNU-132 | Metal-Organic Framework | - | High selectivity in presence of competing anions | rsc.org |
Research into Radioactive Iodine Capture in Related Silver-Containing Systems
The effective capture of radioactive iodine, particularly the long-lived isotope ¹²⁹I, is a critical challenge in the management of nuclear waste and ensuring the safety of nuclear energy. Silver-containing materials are extensively researched for this purpose due to the strong affinity between silver and iodine, which results in the formation of highly stable silver iodide (AgI). While research may not exclusively focus on silver perrhenate, the principles are demonstrated in a variety of related silver-containing systems.
These systems leverage the reactivity of silver ions or nanoparticles to trap iodine from both gaseous and aqueous streams. The research explores different host materials for the silver, aiming to maximize the surface area and accessibility of the silver to iodine, thereby enhancing capture efficiency.
Key research findings in this area include:
Silver-Containing Zeolites: Silver-exchanged mordenite (B1173385) (MOR) is a well-established benchmark for iodine capture. researchgate.netresearchgate.net Research using differential pair distribution function analysis has shown that in unreduced silver-exchanged MOR, iodine is captured and confined within the zeolite pores as subnanometer α-AgI clusters. researchgate.netresearchgate.net This method is considered a more secure route for long-term storage as it effectively traps the iodine. researchgate.netresearchgate.net In contrast, reduced silver MOR results in a mix of γ-AgI nanoparticles on the zeolite surface and α-AgI clusters within the pores. researchgate.net
Silver-Based Nanocomposites: To address the removal of radioactive iodine from contaminated water, researchers have developed silver/iron oxide (Ag/Fe₃O₄) nanocomposites. nih.gov These materials exhibit a high adsorption capacity for iodide ions (I⁻) and can be easily separated from the water using an external magnetic field. nih.gov This simplifies the post-treatment process, a significant advantage over other methods that require filtration or centrifugation. nih.gov
Silver Nanoparticles on Membranes: Another approach involves immobilizing silver nanoparticles on a cellulose (B213188) acetate membrane (Ag-CAM). nih.gov This system demonstrates excellent removal efficiency (>99%) for radioactive iodine from water through a simple filtration process under continuous in-flow conditions. nih.gov The method is also highly selective for iodide anions, even in the presence of competing ions. nih.gov
Biogenic Silver Nanoparticles: Bioremediation strategies have employed the radiation-resistant bacterium Deinococcus radiodurans to create biogenic silver nanoparticles (Ag-DR). nih.gov These nanoparticles have shown rapid capture of radioactive iodine, presenting a promising avenue for on-site bioremediation of contaminated water. nih.gov
The performance of these silver-containing systems highlights their potential for effective radioactive iodine sequestration.
Interactive Data Table: Performance of Silver-Containing Systems for Radioactive Iodine Capture
| System | Target Medium | Key Performance Metric | Reference |
| Unreduced Silver-Exchanged Mordenite (MOR) | Gaseous | Iodine exclusively confined in pores as subnanometer α-AgI | researchgate.netresearchgate.net |
| Silver/Iron Oxide (Ag/Fe₃O₄) Nanocomposites | Aqueous | Adsorption capacity of 847 mg/g; >99% removal in 1 hour | nih.gov |
| Silver Nanoparticles on Cellulose Acetate Membrane (Ag-CAM) | Aqueous | >99.5% removal efficiency with high selectivity | nih.gov |
| Biogenic Silver Nanoparticles (Deinococcus radiodurans) | Aqueous | Rapid capture of ~3.7 MBq of radioactive iodine in 15 minutes | nih.gov |
Coordination Chemistry and Supramolecular Assembly
The field of coordination chemistry explores the assembly of metal ions and organic ligands to form complex, functional architectures. Silver(I) is a particularly useful metal ion in this context due to its flexible coordination geometry. When combined with anions like perrhenate (ReO₄⁻) and various organic ligands, it can form a diverse array of coordination polymers and supramolecular structures.
Rational Design of Silver(I) Coordination Polymers with Perrhenate Anions
The design process is guided by several key factors:
Ligand Geometry: The geometry of the organic ligand is paramount. Bidentate ligands with linear or bent geometries, such as those from the dipyridyl family, can bridge silver(I) ions to form one-dimensional (1D) chains, two-dimensional (2D) grids, or three-dimensional (3D) networks. The angle between the donor atoms of the ligand dictates the directionality of the polymer's growth.
Ligand Flexibility: The flexibility of the organic spacer between donor groups affects the final architecture. Rigid ligands often lead to more predictable and ordered structures, while flexible ligands can adopt various conformations, resulting in more complex or interpenetrated networks.
Metal-to-Ligand Ratio: The stoichiometry of the silver(I) salt and the organic ligand is a critical parameter that can be tuned to control the dimensionality and connectivity of the resulting coordination polymer.
The Role of the Perrhenate Anion: The perrhenate anion is relatively large and weakly coordinating compared to halides or pseudo-halides. It can remain as a discrete, charge-balancing counter-ion, or it can participate in the coordination sphere of the silver(I) ion, often through a weak Ag-O interaction. Its size and shape can also direct the formation of specific supramolecular arrangements by occupying voids within the crystal lattice.
A specific example is the binuclear complex of silver(I) perrhenate with phthalazine (B143731), Ag₂(Phtz)₄₂. In this structure, the phthalazine molecules act as bridging ligands between two silver centers, forming a centrosymmetric binuclear cationic complex. The perrhenate anions are not directly coordinated to the silver ions but are situated in the crystal lattice, balancing the charge of the cationic complex.
Self-Assembly Processes and Influence of Ligands on Structure and Functionality
Self-assembly is the spontaneous organization of individual components into ordered structures. In silver(I) coordination chemistry, this process is driven by the formation of coordinate bonds between the silver(I) ions and the nitrogen or other donor atoms of the organic ligands. The final structure is the result of a delicate balance of multiple interactions, including strong coordinate bonds and weaker non-covalent interactions like hydrogen bonds, π-π stacking, and argentophilic (Ag···Ag) interactions.
The choice of ligand has a profound influence on the self-assembly process and the resulting structure and functionality:
N-Donor Ligands: Bidentate N-donor ligands, such as bis(pyridyl) or bis(triazolyl) derivatives, are commonly used to create extended networks with silver(I). The length and rigidity of the spacer between the nitrogen donors can be systematically varied to control the dimensions of the resulting structures, leading to the formation of helices, sheets, or interpenetrated frameworks. For instance, the reaction of silver(I) salts with flexible linear dinitrile ligands has been shown to produce either 3D diamondoid frames or 2D layered structures, with the outcome influenced by the length of the alkyl chain in the ligand.
Influence of Ligand Substituents: Steric hindrance from bulky substituents on the organic ligand can significantly alter the coordination geometry around the silver(I) center and prevent the formation of higher-dimensional polymers. This can lead to the isolation of discrete multinuclear complexes instead of infinite polymers.
The self-assembly of silver(I) and various N-donor ligands can lead to a variety of structural motifs, as summarized in the table below.
Interactive Data Table: Influence of Ligand Type on Silver(I) Coordination Structures
| Ligand Type | Typical Structural Motif | Key Influencing Factors |
| Rigid Linear Dipyridyl Ligands | 1D chains, 2D grids | Ligand length, metal-to-ligand ratio, anion coordination |
| Flexible Dinitrile Ligands | 3D diamondoid networks, 2D layers | Chain length (even/odd number of carbons), anion size |
| Bulky Polydentate Ligands | Discrete multinuclear complexes (e.g., tetranuclear) | Steric hindrance, ligand flexibility |
| Bridging N-Heterocycles (e.g., Phthalazine) | Binuclear complexes | Ligand's ability to bridge multiple metal centers |
Computational and Theoretical Chemistry Studies of Silver Perrhenate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Thermodynamics
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of silver perrhenate (B82622) (AgReO₄) and related systems at the atomic level. DFT calculations provide valuable insights into the electronic structure, thermodynamics, and bonding characteristics of these materials, complementing experimental findings. nih.govnih.govnih.govnih.govresearchgate.net These theoretical approaches allow for the prediction of various properties, including the energetics of different crystal structures, the mechanisms of ion binding, and the conformational dynamics of coordination polymers.
Energetic and Structural Predictions of Silver Perrhenate Polymorphs
Computational studies have been instrumental in predicting the structural and energetic landscapes of silver perrhenate polymorphs. While silver perrhenate is known to be isostructural with the mineral scheelite (CaWO₄), theoretical calculations can explore the possibility and relative stability of other crystalline forms. wikipedia.orgresearchgate.net DFT methods can accurately predict lattice energies and geometric parameters for different polymorphic structures. nih.govnih.gov For instance, calculations can determine the relative stabilities of different polymorphs by comparing their total energies, which is crucial for understanding phase transitions and identifying the most stable form under specific conditions. nih.gov
Investigation of Anion Binding Mechanisms in Adsorption Processes
DFT calculations have provided significant insights into the mechanisms of anion binding in adsorption processes involving silver-based coordination polymers. These studies are particularly relevant for understanding the sequestration of anions like perrhenate. For example, in the case of silver 2,4'-bipyridine (B1205877) coordination polymers, DFT calculations have confirmed a significant binding energy difference for perrhenate compared to other anions, explaining its high uptake capacity. researchgate.netnih.gov
The calculations reveal that the strong binding of the perrhenate anion is due to the formation of multiple strong Ag-O-Re bonds and a dense network of hydrogen bonds with the surrounding organic ligands. researchgate.net This detailed understanding of the coordination environment at the molecular level is crucial for the rational design of new materials with enhanced anion exchange capabilities. researchgate.netacs.org
Torsional Energetics in Coordination Polymer Formation
The formation and stability of coordination polymers are influenced by various energetic factors, including the torsional energetics of the organic linkers. DFT calculations have been employed to quantify the role of these torsional forces. acs.org For instance, in silver-based coordination polymers with bipyridine-type ligands, replacing a more flexible linker with a flatter one can reduce the energetic cost of polymer formation by a significant amount. acs.org
This reduction in torsional strain can lead to the formation of more stable and less soluble coordination polymers, which is a desirable characteristic for applications such as anion sequestration. acs.org By understanding and predicting these subtle energetic contributions, researchers can better design and synthesize new coordination polymers with tailored properties.
Molecular Dynamics and Vibrational Analysis
Molecular dynamics (MD) simulations and vibrational analysis provide a dynamic perspective on the behavior of silver perrhenate and related structures. These computational techniques allow for the study of time-dependent processes and the characterization of vibrational modes, which are essential for a complete understanding of the material's properties. rsc.orgiaea.orgnih.govnih.govnih.govresearchgate.net
Theoretical Studies of Dynamic Processes in Chain-Type Structures
MD simulations are particularly useful for studying the dynamic behavior of chain-type structures, such as those found in some silver coordination polymers. nih.govresearchgate.net These simulations can model the movement of atoms and molecules over time, providing insights into processes like conformational changes, ion transport, and the formation and breaking of bonds. nih.govnih.gov
For example, MD simulations can be used to study the coalescence of silver nanostructures into one-dimensional chains, revealing the influence of thermodynamic conditions on their structural and morphological properties. iaea.org In the context of coordination polymers, MD can help understand the flexibility of the polymer chains and the dynamics of guest molecules within the structure. nih.gov
Phonon Mode Analysis and Irreducible Representations
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for characterizing the structural and bonding properties of materials like silver perrhenate. Phonon mode analysis, based on group theory, allows for the classification of the vibrational modes of a crystal according to their symmetry. ehu.esyoutube.comyoutube.com
By calculating the phonon dispersion curves and identifying the irreducible representations of the vibrational modes, researchers can predict which modes will be active in infrared (IR) and Raman spectroscopy. ehu.esnih.govresearchgate.net For instance, in ammonium (B1175870) perrhenate, a related compound, DFT calculations have been used to assign the IR and Raman spectra and to identify the specific vibrational modes associated with the stretching of the Re-O bonds. nih.gov This type of analysis provides a detailed fingerprint of the material's structure and can be used to monitor changes in the material due to external factors. nih.govrsc.org
Interactive Data Table: Calculated Vibrational Frequencies for Perrhenate-related Species
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectroscopic Activity | Reference |
| Re-O Stretch | ~914 | IR Active | nih.gov |
| O-Re-O Bend | 100-600 | Raman/IR Active | nih.gov |
| Lattice Modes | 47-135 | Raman Active | nih.gov |
Modeling of Reaction Mechanisms and Catalytic Pathways
Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of reaction mechanisms and catalytic processes at the atomic and electronic levels. For silver perrhenate (AgReO₄), theoretical studies provide fundamental insights into its behavior in oxidation-reduction reactions and the nature of its electronic transitions, which are crucial for understanding its potential catalytic applications.
Theoretical Insights into Oxidation and Reduction Processes
First-principles calculations based on density functional theory (DFT) have been employed to systematically investigate the properties of scheelite-type silver perrhenate. acs.org These studies offer a quantum mechanical perspective on the structural, mechanical, electronic, and vibrational properties of the compound, providing a foundation for understanding its reactivity.
Research has shown that the bonding in AgReO₄ is predominantly ionic, a characteristic that does not fundamentally change under external pressure. acs.org The electronic structure calculations, utilizing the HSE06 hybrid functional, reveal that silver perrhenate is a wide-gap semiconductor. acs.org Under ambient conditions, it possesses a calculated bandgap of 3.33 eV. acs.org This wide bandgap suggests significant energy is required to promote an electron from the valence band to the conduction band, a key step in many oxidation-reduction processes.
Theoretical models predict that the bandgap of AgReO₄ narrows under pressure, decreasing to 2.28 eV at 12.45 GPa. acs.org This narrowing is attributed to the upward shift of the hybridized Rhenium 5d and Oxygen 2p states toward the Fermi level. acs.org The change in the electronic band structure under pressure indicates that the redox properties of silver perrhenate can be tuned by modifying its environment. An analysis of the charge density plots confirms the stability of its ionic character across a range of pressures. acs.org
The table below summarizes key electronic properties of silver perrhenate calculated using DFT, which are fundamental to understanding its potential role in oxidation and reduction processes.
| Property | Calculated Value (at ambient pressure) | Calculated Value (at 12.45 GPa) |
| Bandgap (eV) | 3.33 acs.org | 2.28 acs.org |
| Refractive Index (η₁₀₀) | 2.37 acs.org | - |
| Refractive Index (η₀₀₁) | 2.31 acs.org | - |
Note: The refractive indices indicate birefringence in the crystal. Their increase with pressure suggests enhanced crystal binding. acs.org
Furthermore, phonon dispersion curve calculations have confirmed the dynamic stability of the material over a wide pressure range, and calculations of elastic constants satisfy the Born criteria of stability. acs.org These findings suggest a robust material, capable of withstanding various conditions without undergoing structural decomposition, which is a desirable trait for a potential catalyst or catalytic support.
Understanding Ligand-to-Metal Charge-Transfer in Complexes
Ligand-to-metal charge-transfer (LMCT) is a fundamental electronic transition in coordination complexes where an electron is excited from an orbital that is predominantly ligand in character to one that is predominantly metal in character. aip.org This process is critical in photochemistry and photocatalysis, as it can lead to the formation of reactive excited states. aip.org
In the context of silver perrhenate, the perrhenate anion (ReO₄⁻) acts as a ligand to the silver(I) cation. The electronic structure, as described by DFT calculations, consists of a valence band maximum (VBM) primarily composed of hybridized O 2p and Re 5d orbitals, and a conduction band minimum (CBM) with significant Ag character. acs.org An electronic transition from the oxygen-based orbitals to the silver-based orbitals would constitute an LMCT process.
While detailed computational studies specifically modeling LMCT in discrete AgReO₄ complexes are not extensively documented in the provided search results, the principles of LMCT can be applied. For an LMCT to occur, the metal center should be relatively easy to reduce, and the ligand should have relatively high-energy occupied orbitals. In AgReO₄, the Ag(I) center can be reduced, and the perrhenate ligand, with its oxygen lone pairs, provides the necessary high-energy electrons.
The energy of the LMCT transition is related to the difference in the redox potentials of the metal and the ligand. Computational models can predict these energies and the nature of the resulting excited state. For instance, in other silver-containing systems, such as silver species on mesoporous graphitic C₃N₄, the coordination environment of the silver atoms has been shown to enable and control LMCT, which in turn influences the material's photocatalytic activity. nih.gov This highlights the importance of the local structure around the silver center in facilitating charge transfer.
Theoretical investigations into LMCT can also elucidate the subsequent de-excitation pathways, which may involve photoluminescence, non-radiative decay, or photochemical reactions. aip.org Understanding these pathways is crucial for designing efficient photocatalytic systems. For example, LMCT processes can generate reactive radicals, which can drive subsequent chemical transformations. aip.org Computational modeling can help to predict the likelihood of such events and guide the development of new catalytic applications for silver perrhenate and related materials.
Comparative Studies and Chemical Contexts
Comparative Structural Chemistry of Silver Perrhenate (B82622) with Other Perrhenates
The structure of perrhenates is largely influenced by the size and nature of the cation. This section explores the structural similarities and differences between silver perrhenate and other notable perrhenate compounds.
Analogies and Distinctions with Copper Perrhenate (CuReO₄) and Thallium Perrhenate (TlReO₄)
Silver perrhenate, copper(I) perrhenate, and thallium(I) perrhenate exhibit interesting structural relationships. While AgReO₄ adopts a tetragonal scheelite structure, the structures of CuReO₄ and TlReO₄ present notable differences.
Copper Perrhenate (CuReO₄): At ambient pressure, CuReO₄ possesses a unique crystal structure. Under high pressure, it undergoes a phase transition to a structure with distorted ReO₆ octahedra, a significant deviation from the tetrahedral ReO₄ units found in silver perrhenate. uni-augsburg.de This pressure-induced change also leads to metallization, a phenomenon driven by the increased bandwidth of both copper's 3d and rhenium's 5d orbitals without significant charge transfer between the two metals. uni-augsburg.de
Thallium Perrhenate (TlReO₄): TlReO₄ is particularly noteworthy for exhibiting a re-entrant phase transition, a rare phenomenon for a crystalline material. researchgate.net Its structure can be described as a scheelite superstructure. The stereochemical activity of the Tl⁺ lone pair electrons plays a crucial role in its structural and electronic properties. researchgate.netacs.org Local structure analysis has shown that changes in the long-range order of TlReO₄ are linked to the correlation length of these lone pairs, which in turn affects the anion interactions. acs.org
Table 1: Structural Comparison of AgReO₄, CuReO₄, and TlReO₄
| Compound | Crystal System (Ambient) | Key Structural Features |
|---|---|---|
| Silver Perrhenate (AgReO₄) | Tetragonal (Scheelite) | Consists of isolated ReO₄ tetrahedra. |
| Copper Perrhenate (CuReO₄) | Unique | Undergoes pressure-induced phase transition to a structure with distorted ReO₆ octahedra. uni-augsburg.de |
| Thallium Perrhenate (TlReO₄) | Monoclinic (room temp.) | Exhibits a re-entrant phase transition; its structure is influenced by the stereochemically active lone pair on Tl⁺. researchgate.netresearchgate.net |
Behavior of Alkali Metal Perrhenates (e.g., CsReO₄, NaReO₄)
The crystal structures of alkali metal perrhenates are primarily dictated by the ionic radius of the alkali metal cation.
Cesium Perrhenate (CsReO₄): At room temperature, CsReO₄ has an orthorhombic pseudo-scheelite structure. It undergoes a phase transition to a tetragonal structure at approximately 450 K. researchgate.net Like its technetium analog, CsTcO₄, it adopts an orthorhombic Pnma structure at ambient conditions. researchgate.net
Sodium Perrhenate (NaReO₄): Sodium perrhenate crystallizes in the tetragonal scheelite-type structure, a fact confirmed by single-crystal X-ray diffraction. wikipedia.orgresearchgate.net The structure consists of isolated ReO₄ tetrahedra connected by NaO₈ dodecahedra. researchgate.net It is a common precursor for the synthesis of other rhenium compounds. wikipedia.org
The general trend observed in alkali metal perrhenates is that the Re-O bond distances within the rigid ReO₄ tetrahedra decrease slightly as the size of the cation increases. researchgate.net Concurrently, the O-Re-O bond angles approach the ideal tetrahedral angle of 109.5°. researchgate.net Raman spectroscopy studies have indicated a premelting region in alkali metal perrhenates characterized by the high-temperature activation of the reorientational mobility of the perrhenate ions. researchgate.net
Table 2: Structural Data for Selected Alkali Metal Perrhenates
| Compound | Crystal System (Room Temp.) | Key Feature |
|---|---|---|
| Cesium Perrhenate (CsReO₄) | Orthorhombic (Pseudo-scheelite) | Transitions to tetragonal at ~450 K. researchgate.net |
| Sodium Perrhenate (NaReO₄) | Tetragonal (Scheelite) | Composed of isolated ReO₄ tetrahedra and NaO₈ dodecahedra. researchgate.net |
Comparison with Ammonium (B1175870) Perrhenate as a Rhenium Source
Ammonium perrhenate (NH₄ReO₄) is the most common commercial form of rhenium and serves as a crucial precursor for the production of rhenium metal and its compounds. researchgate.netwikipedia.org It is a white, water-soluble salt. wikipedia.org
Structurally, ammonium perrhenate has a scheelite-type crystal structure, similar to silver perrhenate, where the ammonium cation replaces the metal cation. wikipedia.org It is widely used in the production of catalysts, such as the platinum-rhenium catalysts employed in petroleum refining to increase the octane (B31449) rating of gasoline. hoganas.comattelements.com The thermal decomposition of ammonium perrhenate at around 365 °C yields rhenium heptoxide (Re₂O₇), ammonia (B1221849) (NH₃), and water (H₂O). hoganas.com Further reduction of ammonium perrhenate, typically with hydrogen at high temperatures, produces metallic rhenium powder. researchgate.netosti.gov
While silver perrhenate can also be a source of rhenium, its applications are more specialized compared to the large-scale industrial use of ammonium perrhenate. The choice between these perrhenates as a rhenium source often depends on the specific synthetic requirements and the desired final product.
Comparisons with Other Tetraoxometallate Anions
The perrhenate anion (ReO₄⁻) belongs to the family of tetraoxometallate anions, which share a tetrahedral geometry. Comparing perrhenate with other members of this family provides insights into the effects of the central atom's size, electronegativity, and oxidation state on the anion's properties.
Structural and Chemical Analogies with Permanganate (MnO₄⁻), Perchlorate (B79767) (ClO₄⁻), Perbromate (BrO₄⁻), and Periodate (B1199274) (IO₄⁻)
The permanganate, perchlorate, perbromate, and periodate anions are all tetrahedral species. Sodium perrhenate's structure, for instance, resembles that of sodium perchlorate and sodium permanganate. wikipedia.org
Relativistic Effects in Silver(I) vs. Gold(I) Chemistry
The chemical behavior of heavy elements like gold is significantly influenced by relativistic effects, which arise from the high velocities of electrons in the vicinity of a heavy nucleus. These effects lead to a contraction of s and p orbitals and an expansion of d and f orbitals.
A well-known consequence of relativistic effects is the distinct yellow color of gold, which contrasts with the silvery appearance of most other metals, including silver. wikipedia.orgucr.edu This color is due to the absorption of blue light, a result of an electronic transition from the 5d orbital to the 6s orbital. iflscience.com In silver, the analogous 4d-5s transition requires higher energy (in the ultraviolet range) because the relativistic effects are less pronounced. iflscience.com
These relativistic effects also explain some of the chemical differences between silver and gold. For instance, gold is more electronegative and less reactive than silver. iflscience.comsmith.edu The relativistic contraction of the 6s orbital in gold makes it less available for bonding, contributing to the element's noble character. wikipedia.org Investigations into gold, silver, and copper carbenes have demonstrated that the properties of gold are fundamentally determined by these relativistic effects, making its atomic behavior more similar to copper than to its direct neighbor, silver, in the periodic table. sciencedaily.com The stability of gold anions in compounds like cesium auride is another phenomenon attributed to relativistic effects. wikipedia.org
While silver perrhenate is a stable compound, the hypothetical gold(I) perrhenate would be expected to exhibit properties significantly influenced by the strong relativistic effects on the gold cation, likely affecting its bonding and stability.
Structural and Coordination Differences with Gold Analogues
The structural chemistry of silver perrhenate (AgReO₄) provides a clear example of the coordination preferences of Ag(I), which often differ significantly from its heavier congener, gold. Silver perrhenate adopts a scheelite (CaWO₄) crystal structure. wikipedia.org In this framework, the silver(I) ions are coordinated to four oxygen atoms from four different perrhenate (ReO₄⁻) tetrahedra, resulting in a tetrahedral coordination geometry around the silver cation.
A direct experimental comparison with a gold(I) analogue, gold(I) perrhenate (AuReO₄), is challenging due to the apparent instability or lack of synthesis of a simple AuReO₄ salt. However, the anticipated structural and coordination differences can be inferred from the well-established coordination chemistries of Ag(I) and Au(I).
While Ag(I) exhibits flexible coordination numbers, commonly ranging from 2 to 4 and sometimes higher, Au(I) has a very strong preference for linear, two-coordinate complexes. This preference is a manifestation of significant relativistic effects on the gold atom. Therefore, a hypothetical or complexed gold(I) perrhenate would likely not adopt the four-coordinate scheelite structure of AgReO₄. Instead, it would be expected to feature linear [O-Au-O] or [L-Au-L]⁺ units, where the perrhenate anion might act as a monodentate or bridging ligand.
In complexes with phosphine (B1218219) ligands, for instance, gold(I) forms significantly stronger and more covalent bonds than silver(I). smith.edu Theoretical and experimental studies on various Ag(I) and Au(I) π-complexes have shown that for the same ancillary ligand, gold(I) binds more strongly to unsaturated hydrocarbons than silver(I). This stronger binding affinity and preference for low coordination numbers in gold complexes are fundamental differences that would dictate a disparate structure for a gold(I) perrhenate compound compared to silver perrhenate.
A comparison of key properties of Ag(I) and Au(I) that influence their coordination chemistry is presented below:
| Property | Silver(I) | Gold(I) |
| Typical Coordination | Flexible (2, 3, 4-coordinate) | Predominantly linear (2-coordinate) |
| Bonding Nature | More ionic | More covalent |
| Relativistic Effects | Moderate | Strong |
| Electronegativity | 1.93 (Pauling scale) | 2.54 (Pauling scale) |
| Lewis Acidity | Softer Lewis acid | Stronger, soft Lewis acid |
This table summarizes the general coordination and electronic properties of Silver(I) and Gold(I) ions.
Influence of Relativistic Contraction on Frontier Orbitals
The distinct chemical behaviors of silver and gold are primarily rooted in the influence of relativistic effects, which are particularly pronounced for the heavy element gold (atomic number 79). These effects significantly alter the energies and spatial distribution of gold's frontier orbitals compared to silver.
The core of relativistic effects lies in the high velocity of inner-shell electrons in heavy atoms, which approach a significant fraction of the speed of light. This leads to an increase in their mass and a subsequent contraction of the s and p orbitals. For gold, the 6s orbital is substantially contracted and stabilized (lowered in energy). smith.edu Concurrently, the contracted s and p orbitals provide more effective shielding of the nuclear charge for the d and f electrons, causing the 5d orbitals to expand and become destabilized (raised in energy). smith.edu
In contrast, relativistic effects in silver (atomic number 47) are much less pronounced. While its 5s orbital does experience some contraction and the 4d orbitals some expansion, the magnitude is significantly smaller. wikipedia.org The key consequence for chemical bonding is the energetic proximity of the 5d and 6s orbitals in gold. gatech.edu In silver, the energy gap between the 4d and 5s orbitals is much larger. wikipedia.org
This relativistic fine-tuning of orbital energies has profound implications:
Enhanced Covalency and Bond Strength: The relativistically stabilized 6s orbital of gold leads to stronger covalent bonds in Au(I) compounds compared to their Ag(I) counterparts. smith.edu
Increased Electronegativity: The contraction of the 6s orbital increases the electronegativity of gold (2.54) to a level higher than that of silver (1.93), making it the most electronegative of the metallic elements. smith.edu This contributes to the stronger Lewis acidity of Au(I) complexes.
Color: The golden color of the metal is a direct result of the smaller energy gap between the filled 5d band and the half-filled 6s band, allowing for the absorption of blue light. wikipedia.org Silver, with its larger 4d-5s gap, does not absorb visible light and thus appears silvery-white. wikipedia.org
The following table outlines the impact of relativistic effects on the frontier orbitals of silver and gold:
| Orbital | Silver (Ag) | Gold (Au) |
| Valence s-orbital | Moderate contraction and stabilization (5s) | Strong contraction and stabilization (6s) smith.edu |
| Valence d-orbital | Minor expansion and destabilization (4d) | Significant expansion and destabilization (5d) smith.edu |
| d-s Energy Gap | Large | Small wikipedia.org |
This table illustrates the comparative influence of relativistic effects on the key frontier orbitals of silver and gold.
Role of Argentophilicity in Silver Perrhenate Systems
In the context of silver perrhenate, while direct studies detailing argentophilic interactions within its specific crystal lattice are not prominent, the potential for such interactions exists, particularly in related coordination polymers or complex salts. The flexible coordination sphere of the Ag(I) ion allows for the formation of diverse structural motifs, and argentophilicity can be a key stabilizing factor in many of these arrangements.
For instance, in a 1-D silver(I) pyrazolato coordination polymer, an intramolecular argentophilic distance of 3.39171(17) Å has been observed, indicating the presence of Ag···Ag interactions. nih.gov These interactions influence the photophysical properties of the complex. The existence of such interactions in various silver-containing structures suggests that they could be a factor in the crystal packing of silver perrhenate or its derivatives. If silver perrhenate were to form coordination polymers with organic ligands, for example, argentophilic interactions between silver centers bridged by the ligands or perrhenate anions could be anticipated.
The propensity for argentophilicity is influenced by the ligands surrounding the silver centers. Electron-withdrawing ligands tend to enhance the Lewis acidity of the Ag(I) ion, which can favor these weak metal-metal interactions. The perrhenate anion (ReO₄⁻) is the anion of a very strong acid and is considered a weakly coordinating anion. wikipedia.org This property might allow silver centers to approach each other closely enough for argentophilic interactions to occur, although this remains a subject for specific structural investigation in perrhenate systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
